Product packaging for 4,6-Dimethylnicotinonitrile(Cat. No.:CAS No. 6623-21-8)

4,6-Dimethylnicotinonitrile

Cat. No.: B182455
CAS No.: 6623-21-8
M. Wt: 132.16 g/mol
InChI Key: BZIDYPIJVCEUIB-UHFFFAOYSA-N
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Description

4,6-Dimethylnicotinonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B182455 4,6-Dimethylnicotinonitrile CAS No. 6623-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIDYPIJVCEUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288107
Record name 4,6-dimethylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-21-8
Record name 6623-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Nicotinonitrile scaffolds are prevalent in a wide range of biologically active compounds. This document outlines a reliable synthetic pathway and details the expected analytical characterization of the target molecule.

Synthesis Methodology

A multi-step synthetic route is proposed for the preparation of this compound, commencing from readily available starting materials. The pathway involves the initial formation of a pyridone intermediate, followed by chlorination and subsequent dehalogenation.

Synthetic Workflow

Synthesis_Workflow acetylacetone Acetylacetone pyridone 3-Cyano-4,6-dimethyl-2-pyridone acetylacetone->pyridone Condensation (e.g., with amino acid catalyst) cyanoacetamide Cyanoacetamide cyanoacetamide->pyridone Condensation (e.g., with amino acid catalyst) chloro_derivative 2-Chloro-4,6-dimethylnicotinonitrile pyridone->chloro_derivative Chlorination (POCl3) final_product This compound chloro_derivative->final_product Dehalogenation (e.g., Pd-catalyzed reduction)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This initial step involves the condensation of acetylacetone with cyanoacetamide. Various catalysts can be employed for this reaction, including amino acids like glycine, arginine, or histidine, which have been shown to give high yields[1].

  • Reagents:

    • Acetylacetone

    • Cyanoacetamide

    • Catalyst (e.g., Glycine, Arginine, or Histidine)

    • Solvent (e.g., water or ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve cyanoacetamide and the chosen amino acid catalyst in the selected solvent.

    • Add acetylacetone to the mixture. The molar ratio of cyanoacetamide to acetylacetone can be optimized, with ratios of 3:1 having been reported to be effective[1].

    • Heat the reaction mixture to reflux and maintain for a period of 24 hours[1].

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.

    • Wash the collected solid with a cold solvent (e.g., water or ethanol) and dry to obtain 3-Cyano-4,6-dimethyl-2-pyridone. The product can be further purified by recrystallization.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The pyridone from Step 1 is converted to its 2-chloro derivative using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃). This is a standard method for the chlorination of pyridones[2][3].

  • Reagents:

    • 3-Cyano-4,6-dimethyl-2-pyridone

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 3-Cyano-4,6-dimethyl-2-pyridone to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Chloro-4,6-dimethylnicotinonitrile.

    • The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step is the dehalogenation of the 2-chloro-substituted nicotinonitrile. A variety of methods can be employed for the reduction of aryl chlorides. A mild and efficient method involves palladium-catalyzed reduction using polymethylhydrosiloxane (PMHS)[4].

  • Reagents:

    • 2-Chloro-4,6-dimethylnicotinonitrile

    • Palladium(II) acetate (Pd(OAc)₂)

    • Polymethylhydrosiloxane (PMHS)

    • Potassium fluoride (KF)

    • Solvent (e.g., Tetrahydrofuran - THF)

  • Procedure:

    • In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Chloro-4,6-dimethylnicotinonitrile in THF.

    • Add a catalytic amount of Palladium(II) acetate (e.g., 1-5 mol%).

    • Add potassium fluoride and polymethylhydrosiloxane (PMHS). An excess of PMHS is typically used[4].

    • Stir the reaction mixture at room temperature. The reaction is generally rapid[4]. Monitor the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction by the slow addition of an aqueous base (e.g., 1M NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography on silica gel.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are achieved through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.17 g/mol [5]
AppearanceExpected to be a solid at room temperature
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
~2230-2210C≡N stretchSharp, medium to strong intensity[6]
~3100-3000Aromatic C-H stretchWeak to medium intensity
~1600-1450Aromatic C=C and C=N ring stretchingMultiple bands of variable intensity
~2970-2850Aliphatic C-H stretch (from methyl groups)Medium to strong intensity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of related structures.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-2 (Aromatic proton)
~7.0s1HH-5 (Aromatic proton)
~2.5s3HCH₃ at C-6
~2.3s3HCH₃ at C-4

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~160C-6
~150C-2
~148C-4
~120C-5
~117C≡N
~115C-3
~24CH₃ at C-6
~20CH₃ at C-4

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
132[M]⁺, Molecular ion
117[M - CH₃]⁺, Loss of a methyl group
105[M - HCN]⁺, Loss of hydrogen cyanide

Logical Relationships in Characterization

Characterization_Logic Structure This compound Structure CN_group C≡N group Structure->CN_group Aromatic_Ring Substituted Pyridine Ring Structure->Aromatic_Ring Methyl_Groups Two CH3 groups Structure->Methyl_Groups Molecular_Weight Molecular Weight Structure->Molecular_Weight IR IR Spectrum IR->CN_group ~2220 cm-1 H_NMR 1H NMR Spectrum H_NMR->Aromatic_Ring Aromatic protons H_NMR->Methyl_Groups Singlets ~2.3-2.5 ppm C_NMR 13C NMR Spectrum C_NMR->CN_group ~117 ppm C_NMR->Aromatic_Ring Aromatic carbons C_NMR->Methyl_Groups Aliphatic carbons MS Mass Spectrum MS->Molecular_Weight [M]+ at m/z 132

Figure 2: Interrelation of spectroscopic data for structural elucidation.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinonitrile, a substituted pyridine derivative, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering crucial data for researchers engaged in its synthesis, characterization, and application in drug discovery and development. This document summarizes available quantitative data, outlines a general synthetic approach, and provides predicted values for key parameters to facilitate further investigation.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to understanding its behavior in both chemical and biological systems. The following tables summarize the key known and predicted properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 6623-21-8N/A
Molecular Formula C₈H₈N₂N/A
Molecular Weight 132.16 g/mol N/A
Melting Point 57-58 °CN/A
Boiling Point 250.6 °C at 760 mmHgN/A
Appearance Not explicitly reported; likely a solid at room temperatureN/A

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
logP (Octanol-Water Partition Coefficient) 1.6Computed
pKa (Acid Dissociation Constant) Not availableN/A
Water Solubility Not explicitly quantifiedN/A
Topological Polar Surface Area (TPSA) 36.7 ŲComputed

Note: Predicted values are generated using computational algorithms and should be confirmed experimentally.

Synthesis and Experimental Protocols

A common synthetic route to substituted nicotinonitriles involves the multi-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. This approach is valued for its efficiency and atom economy.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Ketone, Aldehyde, Malononitrile, Ammonium Acetate) reaction One-Pot Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity

A generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the two methyl carbons, the aromatic carbons, the nitrile carbon, and the pyridine ring carbons are expected at characteristic chemical shifts.

IR Spectroscopy

The infrared spectrum will be characterized by a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2260-2220 cm⁻¹. Vibrations associated with the C-H bonds of the methyl groups and the aromatic C-H and C=C/C=N bonds of the pyridine ring will also be present.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns would be indicative of the pyridine and nitrile functionalities.

Biological Activity and Drug Development Potential

Currently, there is a lack of publicly available data on the specific biological activities of this compound. However, the nicotinonitrile scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of nicotinonitrile have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, anticancer, and antimicrobial agents.

The physicochemical properties of this compound, such as its predicted logP value, suggest it may possess reasonable membrane permeability, a desirable characteristic for drug candidates. Further research, including in vitro and in vivo screening, is necessary to elucidate any potential biological targets and therapeutic applications.

Logical Flow for Investigating Biological Activity

The following diagram outlines a logical progression for the initial biological investigation of a novel compound like this compound.

G start This compound screening High-Throughput Screening (Target-based or Phenotypic) start->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

A simplified workflow for the initial stages of drug discovery for a novel chemical entity.

Conclusion

This compound is a chemical entity with potential for further exploration in various scientific domains, particularly in the development of novel therapeutics and functional materials. This guide has consolidated the available physicochemical data and provided a framework for its synthesis and biological evaluation. The absence of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential applications. Researchers are encouraged to undertake experimental validation of the predicted properties and to explore its biological activity profile.

Spectroscopic Profile of 4,6-Dimethylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,6-dimethylnicotinonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided to facilitate the empirical characterization of this compound in a laboratory setting.

Chemical Structure

IUPAC Name: 4,6-dimethylpyridine-3-carbonitrile Molecular Formula: C₈H₈N₂ Molecular Weight: 132.16 g/mol CAS Number: 6623-21-8[1]

Chemical structure of this compound Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proton)
~8.4Singlet1HH2 (Aromatic)
~7.0Singlet1HH5 (Aromatic)
~2.5Singlet3HC4-CH₃
~2.3Singlet3HC6-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment (Carbon)
~160C6
~155C4
~150C2
~125C5
~118C3
~115CN (Nitrile)
~24C4-CH₃
~18C6-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch
~2230StrongC≡N Stretch (Nitrile)
~1600, ~1470Medium-StrongAromatic C=C Stretch
~1450MediumC-H Bend (Methyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zInterpretation
132[M]⁺ (Molecular Ion)
131[M-H]⁺
117[M-CH₃]⁺
105[M-HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0 ppm. Integrate the peaks to determine the relative number of protons.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is typically used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign them to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electron ionization (EI), a common technique for small molecules, the sample is vaporized and then ionized by a beam of electrons.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Technical Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental methodologies required for their determination. While experimental data is not yet widely available, the information presented here serves as a valuable resource for researchers in the fields of chemistry and drug development to guide their synthesis and characterization efforts for this compound. The provided protocols are robust and widely applicable for the analysis of organic small molecules.

References

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 4,6-Dimethylnicotinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of 4,6-Dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While a definitive crystal structure for the parent this compound is not publicly available in crystallographic databases as of the latest searches, this document provides a comprehensive overview of the crystallographic data and experimental methodologies for closely related derivatives. This information serves as a critical reference point for researchers seeking to understand the solid-state properties and intermolecular interactions of this class of compounds.

Crystallographic Data of this compound Derivatives

The precise arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. Although specific data for this compound is elusive, analysis of its substituted analogues provides valuable insights into the expected molecular geometry and packing motifs.

Table 1: Crystallographic Data for 2,5-Dichloro-4,6-dimethylnicotinonitrile

ParameterValue
Chemical FormulaC₈H₆Cl₂N₂
Molecular Weight201.05 g/mol
Crystal SystemNot specified in available literature
Space GroupNot specified in available literature
Melting Point195 °C[1]
Density1.38 g/cm³[1]

Table 2: Crystallographic Data for 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile

A thioglycoside derivative of this compound has been synthesized and its crystal structure determined, revealing key intermolecular interactions.

ParameterValue
Chemical FormulaC₁₄H₁₈N₂O₅S
S—C(glucose) Bond Length1.8016 (15) Å
S—C(pyridyl) Bond Length1.7723 (13) Å
Key Intermolecular InteractionsFour classical hydrogen bonds forming layers parallel to the ab plane. Pyridyl ring stacking parallel to the a-axis.

Experimental Protocols

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and diffraction analysis. The following sections outline the generalized experimental workflows applicable to the structural elucidation of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted nicotinonitriles often involves multi-step reactions. For instance, the synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile can be achieved through the reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate.[1] Another approach involves the reaction of 2,5-dichloroacetophenone with 4,6-dimethylpyridine or 2-(methylthio)aniline in the presence of a base like triethylamine and a chlorinated solvent.[1]

A general workflow for the synthesis and purification of such compounds is depicted below:

G General Synthesis Workflow Reactants Starting Materials Reaction Reaction under Specific Conditions (e.g., Reflux, Stirring) Reactants->Reaction Solvent Appropriate Solvent Solvent->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Evaporation, Washing) Monitoring->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Single-Crystal X-ray Diffraction

The gold standard for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The process begins with the growth of high-quality single crystals, which can be a challenging yet critical step.

Crystal Growth: Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques for growing single crystals suitable for X-ray diffraction. The choice of solvent is crucial and often determined empirically.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by a detector, and the resulting data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The structural model is then refined to achieve the best fit with the experimental data.

The logical flow of a single-crystal X-ray diffraction experiment is outlined in the following diagram:

G Single-Crystal X-ray Diffraction Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Compound Synthesized Compound Crystallization Crystallization (e.g., Slow Evaporation) Compound->Crystallization Solvent Suitable Solvent Solvent->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Diffraction Data Collection (Diffraction Pattern) Mounting->Diffraction Xray X-ray Source Xray->Diffraction Processing Data Processing (Unit Cell, Intensities) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Biological Significance and Signaling Pathways

While the primary focus of this guide is the crystal structure, it is important to note the potential biological relevance of nicotinonitrile derivatives. Many pyridine-based compounds exhibit a wide range of pharmacological activities. However, specific signaling pathways directly modulated by this compound have not been identified in the current body of scientific literature. Research into the biological activity of this specific compound is an area ripe for future investigation. The potential for these molecules to act as kinase inhibitors or to interfere with other cellular signaling cascades warrants further exploration, which could be guided by computational docking studies based on a predicted or experimentally determined crystal structure.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound by examining its close derivatives. The provided data and experimental protocols offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development. The absence of a definitive crystal structure for the parent compound highlights a gap in the current scientific knowledge and presents an opportunity for further research to fully elucidate the structure-property relationships within this class of promising molecules. The detailed methodologies outlined herein provide a clear roadmap for achieving this goal.

References

Navigating the Solubility Landscape of 4,6-Dimethylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,6-Dimethylnicotinonitrile in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to determine its solubility profile. It includes physicochemical properties of a closely related analogue, a comprehensive list of common organic solvents with their relevant characteristics, a detailed experimental protocol for solubility determination, and a visual workflow to guide the experimental process. This guide is intended to be a practical resource for scientists in drug development and organic synthesis, enabling them to establish the solubility of this compound and similar compounds in their own laboratories.

Introduction

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. The solubility profile dictates the choice of solvents for reaction media, crystallization, and the preparation of solutions for biological screening and formulation studies.

Physicochemical Properties of a Related Analogue

To provide a contextual reference, the physicochemical properties of a structurally similar compound, 2,5-Dichloro-4,6-dimethylnicotinonitrile, are presented below. These properties can offer initial insights into the potential behavior of this compound.

Table 1: Physicochemical Properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile [1][2][3]

PropertyValue
CAS Number 91591-63-8
Molecular Formula C₈H₆Cl₂N₂
Molecular Weight 201.05 g/mol
Appearance White crystalline solid[1]
Melting Point 195 °C[1]
Density 1.38 g/cm³[1]

Common Organic Solvents for Solubility Studies

The choice of solvent is a critical factor in determining the solubility of a compound. The following table lists common organic solvents with their key properties to aid in the selection of an appropriate solvent system for this compound.

Table 2: Properties of Common Organic Solvents

SolventMolecular FormulaBoiling Point (°C)Polarity (Dielectric Constant)
Non-Polar Solvents
n-HexaneC₆H₁₄691.88
TolueneC₇H₈1112.38
Diethyl EtherC₄H₁₀O34.64.34
ChloroformCHCl₃61.24.81
Polar Aprotic Solvents
Ethyl AcetateC₄H₈O₂77.16.02
AcetoneC₃H₆O5620.7
AcetonitrileC₂H₃N8237.5
Dimethylformamide (DMF)C₃H₇NO15338.3
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7
Polar Protic Solvents
MethanolCH₄O64.732.7
EthanolC₂H₆O78.424.5
IsopropanolC₃H₈O82.618.3
WaterH₂O10080.1

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials
  • This compound (solute)

  • Selected organic solvents (see Table 2)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed micropipette to avoid precipitation upon cooling.

  • Quantification of Solute:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_processing 2. Sample Processing cluster_quantification 3. Quantification cluster_analysis 4. Data Analysis start Add excess this compound to a known volume of solvent equilibrate Equilibrate at constant temperature (e.g., 24-48 hours) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Withdraw a known aliquot of the supernatant centrifuge->supernatant dilute Dilute the aliquot to a known concentration supernatant->dilute analyze Analyze by HPLC or UV-Vis Spectrophotometry dilute->analyze calculate Calculate solubility based on concentration and dilution factor analyze->calculate end_point Solubility Data (g/100mL or mol/L) calculate->end_point

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, pre-existing solubility data for this compound is not currently available, this technical guide provides researchers with the necessary tools and methodologies to determine this crucial parameter. By understanding the properties of common organic solvents and following a systematic experimental protocol, scientists can generate reliable solubility data. This information is invaluable for the advancement of research and development projects involving this compound, particularly in the fields of medicinal chemistry and drug development. The provided framework ensures a standardized approach to solubility determination, facilitating the comparison and interpretation of results across different studies.

References

CAS number and molecular formula for 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to substituted dimethylnicotinonitriles, this document provides key chemical identifiers, synthesis protocols, and biological context for researchers and drug development professionals.

Chemical Identification and Properties

For clarity and precise identification in a research or drug development setting, the Chemical Abstracts Service (CAS) number and molecular formula are fundamental. The table below summarizes these key identifiers for the two relevant dimethylnicotinonitrile derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,5-Dichloro-4,6-dimethylnicotinonitrile91591-63-8[1][2][3]C₈H₆Cl₂N₂[1][2]201.05[1]
4,6-Dimethyl-2-phenylnicotinonitrile858119-90-1[4]C₁₄H₁₂N₂[4]208.26[4]

Synthesis and Experimental Protocols

The synthesis of substituted nicotinonitriles is a cornerstone of medicinal chemistry, enabling the creation of diverse molecular scaffolds for drug discovery. Below are detailed experimental protocols for the synthesis of related nicotinonitrile structures, providing a methodological foundation for researchers.

General Synthesis of 2-Amino-4,6-diarylnicotinonitriles

A multi-component reaction using boric acid as a green catalyst can be employed for the synthesis of 2-amino-4,6-diarylnicotinonitriles.[5] This environmentally benign protocol offers high yields through a one-pot synthesis.[5]

Experimental Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine the starting materials: an aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate.

  • Catalyst Addition: Introduce boric acid as the catalyst.

  • Reaction Conditions: Subject the mixture to microwave irradiation to facilitate the reaction.[5]

  • Reaction Mechanism: The synthesis proceeds via a Knoevenagel condensation, followed by an air oxidation cyclization, to yield the final 2-amino-4,6-diarylnicotinonitrile product.[5]

  • Purification: The resulting product can be purified using standard techniques such as recrystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

G Reactants Aromatic Aldehyde + Acetophenone + Malononitrile + Ammonium Acetate Microwave Microwave Irradiation Reactants->Microwave Catalyst Boric Acid Catalyst Catalyst->Microwave Knoevenagel Knoevenagel Condensation Microwave->Knoevenagel Oxidation Air Oxidation Cyclization Knoevenagel->Oxidation Product 2-Amino-4,6-diarylnicotinonitrile Oxidation->Product

Synthesis workflow for 2-amino-4,6-diarylnicotinonitriles.
Dehydration of Nicotinamide to Nicotinonitrile

A classical method for the synthesis of a nicotinonitrile involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide.

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottomed flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.

  • Apparatus Setup: Connect the flask to an air condenser arranged for distillation, with a Claisen flask immersed in an ice-salt bath serving as the receiver.

  • Reaction Conditions: Reduce the pressure to 15–20 mm and heat the mixture vigorously with a high-temperature burner. The reaction is complete when no more product distills over or when the foam reaches the top of the flask.

  • Product Collection: The nicotinonitrile product will solidify in the condenser and receiver.

  • Purification: Rinse the apparatus with a suitable solvent (e.g., ether or acetone) to dissolve the product.[6] Remove the solvent by distillation under reduced pressure. The crude product can then be purified by distillation at atmospheric pressure.

Biological Activity and Signaling Pathways

Substituted nicotinonitriles and related nitrogen-containing heterocyclic compounds are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer and Anti-inflammatory Properties

Naphthyridines, which are structurally related to nicotinonitriles, have demonstrated significant anticancer and anti-inflammatory properties.[7]

  • Anticancer Mechanisms: These compounds can act as topoisomerase inhibitors and DNA intercalators, leading to the induction of apoptosis in cancer cells.[7] They have been shown to interfere with key procytotoxic signaling pathways, including AKT/mTOR, ERK, and JNK.[7]

  • Anti-inflammatory Effects: The anti-inflammatory activity of these compounds is attributed to their ability to reduce the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like IL-6 and TNF-α.[7]

Modulation of Cell Death Signaling Pathways

Certain pyridine aldoximes containing a tetrahydroisoquinoline moiety have been shown to induce mitochondria-mediated apoptosis.[8] This process involves the activation of the intrinsic apoptotic pathway through the ERK1/2 and p38-MAPK signaling cascades.[8]

The signaling pathway leading to apoptosis is illustrated below:

G Compound Tetrahydroisoquinoline- based Aldoximes MAPK ERK1/2 and p38-MAPK Signaling Compound->MAPK Mitochondria Mitochondria-mediated Activation MAPK->Mitochondria Caspase9 Initiator Caspase 9 Activation Mitochondria->Caspase9 Caspase3 Executive Caspase 3 Activation Caspase9->Caspase3 Apoptosis Apoptosis and DNA Damage Caspase3->Apoptosis

Apoptosis induction pathway by tetrahydroisoquinoline-based aldoximes.

References

The Biological Activity of 4,6-Dimethylnicotinonitrile: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of 4,6-Dimethylnicotinonitrile. Despite its utility as a versatile chemical intermediate in organic synthesis, a thorough review of scientific literature and chemical databases reveals a notable absence of direct studies on its biological effects. This document summarizes the limited available information and explores the biological activities of structurally related compounds, offering potential avenues for future research.

Introduction to this compound

This compound, a substituted pyridine derivative, is primarily recognized for its role as a building block in the synthesis of more complex molecules. The presence of a nitrile group and methyl substituents on the pyridine ring provides multiple reactive sites for chemical modifications, making it a valuable precursor in the development of novel compounds for various applications, including pharmaceuticals and agrochemicals.[1]

Direct Biological Activity of this compound: An Overview

Extensive searches of prominent scientific databases, including PubChem and ChEMBL, have yielded no specific bioassay data for this compound. This indicates that the compound has likely not been a primary focus of biological screening efforts to date. Its principal role appears to be confined to that of a precursor in synthetic chemistry.

Biological Activity of Structurally Related Compounds

While direct data on this compound is lacking, the biological activities of several structurally related compounds have been reported. These findings may offer insights into the potential, yet uninvestigated, pharmacological profile of this compound. It is crucial to emphasize that the activity of these derivatives cannot be directly extrapolated to the parent compound.

Neurological Activity of Nicotinonitrile Derivatives

A chlorinated analog, 2,5-dichloro-4,6-dimethylnicotinonitrile , serves as a key intermediate in the synthesis of a selective positive allosteric modulator of the muscarinic M4 receptor. This suggests that the dimethylnicotinonitrile scaffold could be a valuable starting point for the development of novel therapeutics targeting neurological disorders.

Logical Relationship: From Precursor to Potential Therapeutic Application

G 4_6_Dimethylnicotinonitrile This compound Chlorinated_Analog 2,5-dichloro-4,6- dimethylnicotinonitrile 4_6_Dimethylnicotinonitrile->Chlorinated_Analog Chemical Synthesis M4_Modulator Muscarinic M4 Receptor Positive Allosteric Modulator Chlorinated_Analog->M4_Modulator Precursor for Therapeutic_Application Potential Treatment for Neurological Disorders M4_Modulator->Therapeutic_Application Leads to

Caption: Synthetic pathway from this compound to a potential therapeutic agent.

Anticancer Potential of Aminonicotinonitrile Derivatives

Derivatives of 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). This finding highlights the potential for the broader class of nicotinonitrile-containing compounds to be explored for anticancer applications.

Conclusion and Future Directions

The current body of scientific literature does not contain direct evidence of the biological activity of this compound. Its primary documented role is that of a chemical intermediate. However, the demonstrated biological activities of its close structural analogs suggest that this compound could serve as a valuable scaffold for the design and synthesis of novel bioactive molecules.

Future research efforts could be directed towards:

  • High-throughput screening: Subjecting this compound to a broad range of biological assays to identify any potential primary activities.

  • Analogue synthesis: Systematically modifying the this compound core to create a library of derivatives for biological evaluation.

  • In silico modeling: Utilizing computational methods to predict potential biological targets based on the structure of this compound.

Until such studies are conducted, the biological profile of this compound will remain largely uncharacterized. The information presented herein, focusing on related compounds, should be used as a guide for potential future investigations and not as a direct indication of the properties of this compound itself.

References

4,6-Dimethylnicotinonitrile: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinonitrile, a substituted pyridine derivative, is a versatile precursor in organic synthesis. Its structure, featuring a pyridine ring with two methyl groups and a nitrile functional group, offers multiple reactive sites for chemical modification. This allows for its incorporation into a diverse range of complex molecules, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials. The pyridine scaffold is a common motif in many biologically active compounds, and the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its role as a precursor in the synthesis of bioactive molecules.

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives often begins with readily available starting materials. A common strategy involves the cyclization of acyclic precursors. Key derivatives, such as the 2-chloro and 2-amino substituted analogues, serve as important intermediates for further functionalization.

synthesis_pathway A 3-Cyano-4,6-dimethyl-2-pyridone B 2-Chloro-4,6-dimethylnicotinonitrile A->B  [1] C 2-((4-Acetylphenyl)amino)-4,6-dimethylnicotinonitrile B->C  [1] F Thiazole & Thiazolidinone Derivatives C->F  [1] D 4-Aminoacetophenone D->C E Thiosemicarbazide E->F G POCl3 G->B

Synthesis of 2-substituted-4,6-dimethylnicotinonitrile derivatives.

A key intermediate, 2-chloro-4,6-dimethylnicotinonitrile, is typically prepared from 3-cyano-4,6-dimethyl-2-pyridone by treatment with phosphorus oxychloride.[1] This chlorinated derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents at the 2-position of the pyridine ring.[1] For instance, reaction with amines, such as 4-aminoacetophenone, yields the corresponding 2-amino derivatives.[1] These amino-substituted compounds can then be further elaborated into more complex heterocyclic systems, such as thiazoles and thiazolidinones, which have shown potential as antioxidant agents.[1]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is primarily governed by the nitrile group and the pyridine ring. The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack, while the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

reactivity_diagram start This compound nitrile Nitrile Group Reactions start->nitrile pyridine Pyridine Ring Reactions start->pyridine hydrolysis Hydrolysis nitrile->hydrolysis reduction Reduction nitrile->reduction grignard Grignard Reaction nitrile->grignard eas Electrophilic Aromatic Substitution pyridine->eas nas Nucleophilic Aromatic Substitution (on derivatives) pyridine->nas acid Carboxylic Acid hydrolysis->acid amine Primary Amine reduction->amine ketone Ketone grignard->ketone substituted_pyridine Substituted Pyridine nas->substituted_pyridine

Key chemical transformations of this compound.

Reactions of the Nitrile Group:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

  • Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords a primary amine.

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactions of the Pyridine Ring:

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can be facilitated by the presence of activating groups.

  • Nucleophilic Aromatic Substitution: While the parent pyridine ring is not highly reactive towards nucleophiles, the introduction of electron-withdrawing groups or a leaving group (such as a halogen) at the 2-, 4-, or 6-positions significantly enhances its susceptibility to nucleophilic attack.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable precursors for the synthesis of a wide range of bioactive molecules. The pyridine core is a common feature in many pharmaceuticals, and the versatile chemistry of the nitrile group allows for the introduction of various pharmacophores.

Derivatives of this compound have been investigated for their potential as:

  • Anti-inflammatory agents [1]

  • Anticancer agents [1]

  • Antioxidants [1]

  • Antimicrobial agents [1]

A notable application of a derivative is the use of 2,5-dichloro-4,6-dimethylnicotinonitrile as an intermediate in the synthesis of Opicapone , a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[2] Another example is the use of 2-bromo-4-methylnicotinonitrile as a precursor for the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[3]

drug_synthesis_workflow start 2,5-Dichloro-4,6- dimethylnicotinonitrile intermediate1 Intermediate A start->intermediate1 Step 1 (e.g., Nucleophilic Substitution) intermediate2 Intermediate B intermediate1->intermediate2 Step 2 (e.g., Functional Group Transformation) final_product Opicapone intermediate2->final_product Final Step(s) (e.g., Cyclization, Deprotection)

Workflow for the synthesis of Opicapone from a key intermediate.

Experimental Protocols

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile [1]

A mixture of 2-chloro-4,6-dimethylnicotinonitrile (0.82 g, 5 mmol) and 4-aminoacetophenone (0.67 g, 5 mmol) in ethanol (20 mL) containing concentrated HCl (1 mL) was refluxed for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled, and the resulting solid precipitate was collected by filtration to yield the product.

Synthesis of 4,6-dimethyl-2-((4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)-amino)-nicotinonitrile [1]

A mixture of the corresponding thiosemicarbazone derivative (0.68 g, 2 mmol), chloroacetic acid (0.19 g, 2 mmol), and fused sodium acetate (0.5 g) in 15 mL of acetic acid was heated under reflux with stirring for 4 hours. After cooling, the reaction mixture was poured into ice-cold water. The precipitate that formed was collected by filtration and purified by recrystallization from ethanol.

Quantitative Data Summary

Compound/ReactionStarting Material(s)Reagents/ConditionsYield (%)Melting Point (°C)Spectroscopic Data (IR, ν/cm⁻¹)Reference
2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile 2-Chloro-4,6-dimethylnicotinonitrile, 4-AminoacetophenoneEthanol, conc. HCl, reflux, 6h82160-1623320 (NH), 2210 (C≡N), 1667 (C=O)[1]
2,5-Dichloro-4,6-dimethylnicotinonitrile 2,5-Dibromo-4,6-dimethylnicotinonitrilePotassium thiocyanate-195-[4]

Note: Further quantitative data for other derivatives and reactions can be found in the cited literature.

Conclusion

This compound and its derivatives are undeniably valuable and versatile precursors in modern organic synthesis. The presence of multiple reactive sites allows for a wide array of chemical transformations, leading to the construction of complex molecular architectures. Their demonstrated utility in the synthesis of bioactive compounds, including approved pharmaceuticals, underscores their importance for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this important building block, offering a valuable resource for scientists working in the field.

References

literature review of 4,6-Dimethylnicotinonitrile and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4,6-Dimethylnicotinonitrile and Its Analogs

Introduction

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a cornerstone in the development of novel therapeutic agents and functional materials.[1] Their versatile chemical nature and inherent biological activity make them privileged scaffolds in medicinal chemistry.[2] Among these, this compound serves as a crucial building block for creating a diverse library of compounds with a wide array of applications, including potential treatments for inflammatory diseases, cancer, and microbial infections.[1][3][4] Furthermore, these derivatives have found utility in agrochemicals and as corrosion inhibitors.[5][6]

This technical guide provides a comprehensive review of the current literature on this compound and its analogs. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into synthesis methodologies, physicochemical properties, and biological applications. The guide includes structured data tables for easy comparison, detailed experimental protocols from cited literature, and workflow diagrams to visually represent key synthetic processes.

Synthesis of this compound and Its Analogs

The synthesis of the this compound core and its subsequent derivatization can be achieved through several established chemical pathways. A common strategy involves the condensation of acetylacetone with cyanothioacetamide or the treatment of 3-cyano-4,6-dimethyl-2-pyridone with a halogenating agent like phosphorous oxychloride to form an activated intermediate, which can then be subjected to nucleophilic substitution.[3][4]

One-pot, multi-component reactions have also been successfully employed, offering an efficient and environmentally benign approach to synthesizing highly substituted nicotinonitrile derivatives.[7] These methods often involve the reaction of aldehydes, malononitrile, methyl ketones, and an ammonium source.[7]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound, starting from a common precursor.

G General Synthesis and Derivatization Workflow A 3-Cyano-4,6-dimethyl-2-pyridone (1) B 2-Chloro-4,6-dimethyl- nicotinonitrile (2) A->B D 2-Amino-substituted 4,6-dimethylnicotinonitriles B->D SNAr Reaction C Primary/Secondary Amine (R-NHR') C->D E Condensation/ Cyclization Reactions D->E F Heterocyclic-fused Pyridine Systems E->F

Caption: A generalized workflow for the synthesis of the this compound core and its subsequent derivatization.

The versatility of the 2-chloro intermediate allows for the introduction of a wide range of functional groups through nucleophilic aromatic substitution (SNAr), leading to a variety of analogs with diverse properties.[3]

Physicochemical and Quantitative Synthesis Data

The characterization of this compound and its analogs involves a combination of spectroscopic and physical methods. The tables below summarize key quantitative data reported in the literature for selected compounds.

Table 1: Synthesis and Physical Properties of Selected this compound Analogs

Compound NameStructureYield (%)Melting Point (°C)Molecular FormulaReference
2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)C₁₇H₁₅N₃O82160-162C₁₇H₁₅N₃O[3]
2,5-Dichloro-4,6-dimethylnicotinonitrileC₈H₆Cl₂N₂-195C₈H₆Cl₂N₂[8]
4,6-dimethyl-2-((4-(1-(2-thiocarbamoylhydrazono)ethyl)phenyl)amino)nicotinonitrile (4)C₁₈H₁₈N₆S--C₁₇H₁₈N₆S[3]
2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile (5)C₁₅H₁₃BrN₄--C₁₅H₁₃BrN₄[6]

Table 2: Spectroscopic Data for Selected Analogs

Compound NameIR (ν /cm⁻¹)¹H NMR (δ ppm)Mass Spec (m/z)Reference
2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)3320 (NH), 2210 (C≡N), 1667 (C=O)--[3]
Compound from reaction of (3) with thiosemicarbazide3383, 3261 (NH₂), 3168 (NH), 2209 (C≡N), 1600 (C=N), 1086 (C=S)-338 (M⁺)[3]

Biological Activities and Applications

Derivatives of this compound have been investigated for a range of biological and industrial applications. The pyridine-carbonitrile scaffold is a key feature in compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

  • Antioxidant Activity : Certain 2-substituted-nicotinonitrile derivatives have shown promising antioxidant activity when evaluated using the ABTS Radical Cation Decolorization Assay.[3] Specifically, compounds derived from the cyclization of thiosemicarbazone intermediates exhibited notable potential.[3]

  • Anti-inflammatory and Anticancer Activity : The nicotinonitrile ring is an integral part of various anti-inflammatory and anticancer agents.[1][3] The ability to functionalize the core structure allows for the fine-tuning of activity against specific biological targets, such as TNFα-mediated diseases.[3]

  • Corrosion Inhibition : Nitrogen-heterocyclic nicotinonitrile compounds have been successfully synthesized and characterized as effective corrosion inhibitors for brass alloys in acidic environments.[6]

  • Agrochemicals : Diaryl nicotinonitrile derivatives have been explored for their potential in agrochemistry, for instance, as safeners for herbicides.[5]

  • Synthetic Intermediates : Halogenated derivatives, such as 2,5-Dichloro-4,6-dimethylnicotinonitrile, are valuable reagents in organic synthesis for creating esters, amides, and various heterocyclic compounds.[8] They also serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including Opicapone.[9]

The following diagram illustrates the logical relationship between the core structure and its diverse applications.

G Applications of this compound Analogs cluster_pharma Pharmacological Applications cluster_industrial Industrial & Chemical Applications A This compound Core Structure B Antioxidant A->B C Anti-inflammatory A->C D Anticancer A->D E Corrosion Inhibitor A->E F Agrochemical A->F G Synthetic Intermediate A->G

Caption: The relationship between the core nicotinonitrile structure and its diverse fields of application.

Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)[3]
  • Reactants : A mixture of 2-chloro-4,6-dimethyl-nicotinonitrile (2) (5 mmol, 0.82 g) and 4-aminoacetophenone (5 mmol, 0.67 g) is prepared.

  • Solvent and Catalyst : The reactants are suspended in ethanol (20 mL) with concentrated HCl (1 mL).

  • Reaction Condition : The mixture is subjected to reflux for 6 hours.

  • Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, the mixture is allowed to cool to room temperature.

  • Isolation : The solid precipitate that forms is collected by filtration to yield the final product. The resulting compound is a light brown powder.

Protocol 2: Synthesis of 4,6-diaryl-2-bromo-3-cyanopyridines[5]

This is a two-step process starting from chalcones.

Step A: Synthesis of 2-(1,3-diaryl-3-oxopropyl)malononitriles (δ-ketodinitriles)

  • Reactants : The appropriate chalcone (0.01 mol) is dissolved or suspended in ethanol (20 mL) at 25 °C. Malononitrile (0.75 g, 0.0114 mol) is added with stirring.

  • Catalyst : After 1-2 minutes, one drop of morpholine is added.

  • Reaction Condition : The mixture is stirred vigorously at 25 °C for 1-1.5 hours.

  • Monitoring : Reaction progress is monitored by TLC (eluent: acetone–toluene, 3:2) until the chalcone is completely consumed.

  • Isolation : The resulting Michael adduct intermediate is isolated.

Step B: Bromination to 4,6-diaryl-2-bromo-3-cyanopyridines

  • Procedure : The intermediate δ-ketodinitrile is treated with a solution of bromine in acetic acid.

  • Reaction Condition : The mixture is gently heated to afford the final 2-bromopyridine product.

  • Yields : Reported yields for this procedure range from 53–84%.[5]

Conclusion and Future Outlook

This compound and its analogs represent a versatile and highly valuable class of compounds with significant potential in drug discovery, materials science, and agrochemistry. The synthetic accessibility of the nicotinonitrile core allows for extensive structural modifications, leading to the development of derivatives with tailored biological and chemical properties. While research has demonstrated promising antioxidant, anti-inflammatory, and anticancer activities, further investigation is warranted to elucidate specific mechanisms of action and structure-activity relationships. The development of more efficient and greener synthetic methodologies, such as multi-component reactions, will continue to drive innovation in this field. For drug development professionals, this family of compounds remains a rich source of lead structures for novel therapeutics.

References

Methodological & Application

Synthesis of 4,6-Dimethylnicotinonitrile: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a reliable two-step sequence involving the initial formation of a pyridone intermediate, followed by chlorination and subsequent reductive dehalogenation.

Summary of Key Synthetic Intermediates and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-Cyano-4,6-dimethyl-2-pyridoneC₈H₈N₂O164.16Solid
2-Chloro-4,6-dimethylnicotinonitrileC₈H₇ClN₂166.61Solid
This compoundC₈H₈N₂132.16Solid/Oil

Experimental Protocols

This synthesis is performed in two distinct experimental stages, each with its own detailed protocol.

Part 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This initial step involves the condensation of acetylacetone and cyanoacetamide to form the pyridone ring structure.

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add distilled water to the cooled mixture to precipitate the product.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold distilled water.

  • Dry the solid product, 3-cyano-4,6-dimethyl-2-pyridone, thoroughly. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of this compound

This part details the conversion of the pyridone intermediate to the final product in two sequential steps: chlorination followed by reductive dehalogenation.

Step 2a: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Materials:

  • 3-Cyano-4,6-dimethyl-2-pyridone (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (solvent, optional)

  • Ice

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a fume hood, carefully add 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). The reaction can be performed neat or in a high-boiling inert solvent like toluene.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-chloro-4,6-dimethylnicotinonitrile. This product can be purified by column chromatography on silica gel or by recrystallization.

Step 2b: Reductive Dehalogenation to this compound

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile (from Step 2a)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol (solvent)

  • Sodium acetate or Triethylamine (base)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Add a base such as sodium acetate or triethylamine (1.1-1.5 eq) to neutralize the HCl formed during the reaction.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Pyridone Synthesis cluster_part2 Part 2: Nicotinonitrile Synthesis A Acetylacetone + Cyanoacetamide B Condensation (Piperidine, EtOH, Reflux) A->B Reactants C 3-Cyano-4,6-dimethyl-2-pyridone B->C Product D 3-Cyano-4,6-dimethyl-2-pyridone E Chlorination (POCl₃, Reflux) D->E Starting Material F 2-Chloro-4,6-dimethylnicotinonitrile E->F Intermediate G Reductive Dehalogenation (H₂, Pd/C, Base) F->G Starting Material H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 4,6-Dimethylnicotinonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-dimethylnicotinonitrile as a strategic starting material for the synthesis of diverse, biologically active heterocyclic compounds. Detailed protocols for the preparation of key intermediates and final bioactive molecules are provided, along with a summary of their reported biological activities.

Introduction

This compound is a valuable and versatile building block in the field of medicinal chemistry.[1] Its pyridine core, substituted with two methyl groups and a nitrile moiety, offers multiple reactive sites for chemical modification. This allows for the construction of a wide array of complex molecular architectures, particularly fused heterocyclic systems, which are prevalent in many marketed drugs and clinical candidates. The pyridine scaffold is a well-established pharmacophore, known for its ability to interact with various biological targets.[1] Consequently, derivatives of this compound have shown promise as antibacterial, anticancer, and kinase-inhibiting agents.

Key Synthetic Intermediates from this compound

The utility of this compound is often expanded by its conversion into more reactive intermediates. The following protocols detail the synthesis of two such key intermediates.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The conversion of a pyridone to a chloropyridine is a fundamental transformation in pyridine chemistry, enabling subsequent nucleophilic substitution reactions.

Reaction Scheme:

G A 2-Hydroxy-4,6-dimethylnicotinonitrile B 2-Chloro-4,6-dimethylnicotinonitrile A->B POCl3, reflux G A 2-Chloro-4,6-dimethylnicotinonitrile B 2-Mercapto-4,6-dimethylnicotinonitrile A->B NaSH, Ethanol, reflux G cluster_alkylation Alkylation cluster_cyclization Thorpe-Ziegler Cyclization start 2-Mercapto-4,6-dimethylnicotinonitrile step1 Alkylation in the presence of a base (e.g., NaOEt) start->step1 reagent1 Ethyl chloroacetate reagent1->step1 product1 S-alkylated intermediate step1->product1 step2 Intramolecular cyclization product1->step2 reagent2 Base (e.g., NaOEt) reagent2->step2 product2 Thieno[2,3-b]pyridine derivative step2->product2 G cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Bad Bad PIM1->Bad phosphorylates p21 p21 PIM1->p21 phosphorylates c_Myc c-Myc PIM1->c_Myc stabilizes Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation p21->Proliferation c_Myc->Proliferation Inhibitor Nicotinonitrile Derivative Inhibitor->PIM1

References

Applications of 4,6-Dimethylnicotinonitrile in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinonitrile is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of novel molecules with potential applications in the agrochemical sector. Its substituted pyridine ring system is a key feature in various biologically active compounds. While research on the direct agrochemical applications of this compound is emerging, its derivatives have shown promise as insecticides and fungicides. This document provides an overview of its potential applications, protocols for synthesis and biological screening, and insights into its potential modes of action.

Application Notes

The this compound core can be chemically modified to generate a library of derivatives for screening against various agricultural pests and diseases. The primary areas of application for these derivatives are in the development of novel insecticides and fungicides.

One notable derivative, 2,5-dichloro-4,6-dimethylnicotinonitrile, has been identified as an effective agent for controlling a range of agricultural pests. It is reported to have insecticidal activity against common pests such as aphids, cotton bollworms, and whiteflies. In addition to its insecticidal properties, this derivative has also been noted for its potential in managing plant diseases, including citrus wilt and strawberry gray mold.

The development of agrochemicals from the this compound scaffold follows a logical progression from synthesis to tiered biological screening and subsequent mode of action studies. The versatility of the nicotinonitrile core allows for the introduction of various functional groups, enabling the fine-tuning of biological activity and specificity.

Quantitative Data Summary

Specific quantitative efficacy data for this compound and its derivatives is not extensively available in publicly accessible literature. The following table summarizes the reported qualitative applications of a key derivative. Researchers are encouraged to generate quantitative data through the experimental protocols outlined below.

CompoundApplication TypeTarget Pests/DiseasesAvailable Quantitative Data
2,5-Dichloro-4,6-dimethylnicotinonitrileInsecticideAphids, Cotton Bollworm, WhitefliesData not publicly available
FungicideCitrus Wilt, Strawberry Gray MoldData not publicly available

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

This protocol describes a general method for the synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile from a suitable precursor.

Materials:

  • 2,5-dibromo-4,6-dimethylnicotinonitrile

  • Potassium thiocyanate

  • Appropriate solvent (e.g., Dichloromethane)

  • Triethylamine

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2,5-dibromo-4,6-dimethylnicotinonitrile in the chosen solvent in a round-bottom flask.

  • Add potassium thiocyanate to the solution.

  • Add triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature or under gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,5-dichloro-4,6-dimethylnicotinonitrile.[1]

  • Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.

Protocol 2: Insecticidal Bioassay against Aphids

This protocol outlines a method for assessing the insecticidal activity of this compound derivatives against aphids using a leaf-dip bioassay.

Materials:

  • Test compounds (this compound derivatives)

  • Host plant leaves (e.g., cabbage, fava bean)

  • Aphid colony (e.g., Aphis gossypii)

  • Wetting agent (e.g., Triton X-100)

  • Petri dishes with agar beds

  • Fine paintbrush

  • Microscope

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of dilutions of the test compound in water containing a wetting agent (e.g., 0.05% Triton X-100).

  • Excise leaf discs from healthy host plants.

  • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

  • Allow the leaf discs to air dry.

  • Place each treated leaf disc onto an agar bed in a Petri dish.

  • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Assess aphid mortality at 24, 48, and 72 hours post-treatment under a microscope. Aphids that are unable to move when prodded are considered dead.

  • Calculate the percentage mortality for each concentration and determine the LC50 value.[2]

Protocol 3: Fungicidal Bioassay against Citrus Wilt Pathogen (Fusarium oxysporum)

This protocol describes an in vitro method to evaluate the fungicidal activity of this compound derivatives against the fungus that causes citrus wilt.

Materials:

  • Test compounds (this compound derivatives)

  • Pure culture of Fusarium oxysporum

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Solvent for test compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the medium to cool to approximately 45-50°C.

  • Prepare stock solutions of the test compounds in the chosen solvent.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Take a mycelial plug from the edge of an actively growing culture of F. oxysporum using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.[3]

  • Determine the EC50 value for each test compound.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow

Bioassay_Workflow

nAChR_Pathway

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various novel heterocyclic compounds utilizing 4,6-dimethylnicotinonitrile as a versatile starting material. Detailed experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyridopyrimidines are provided, along with proposed synthetic pathways for other complex heterocyclic systems. The potential therapeutic applications of these compounds are discussed in the context of their interactions with key signaling pathways implicated in various diseases.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as inhibitors of Tropomyosin receptor kinase (TRK) and TANK-binding kinase 1 (TBK1).

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones)

A detailed procedure for the synthesis of the precursor α,β-unsaturated ketones is required and can be achieved via a Claisen-Schmidt condensation between an appropriate acetophenone and an aromatic aldehyde.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in ethanol (EtOH) (0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Add Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 0.3 eq) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • To the residue, add chloroform (CHCl3) and water.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice with CHCl3.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data
CompoundR-group on α,β-unsaturated ketoneYield (%)1H NMR (δ ppm) of Pyrazolo[3,4-b]pyridine Core
5a 4-(N,N-dimethylamino)-phenyl288.48 (s, 1H, H-5), 7.26 (s, 1H, H-3), 2.87 (s, 3H, CH3)
5b 9-anthryl138.39 (s, 1H, H-5), 7.28 (s, 1H, H-3), 2.79 (s, 3H, CH3)
5c 1-pyrenyl207.89 (s, 1H, H-5), 7.36 (s, 1H, H-3), 2.88 (s, 3H, CH3)

Table 1: Reaction yields and characteristic 1H NMR chemical shifts for synthesized pyrazolo[3,4-b]pyridine derivatives. Data extracted from a representative synthesis.[1]

Associated Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA) and TANK-binding kinase 1 (TBK1) .

TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for neuronal survival, differentiation, and growth.[2][3] Dysregulation of TrkA signaling is implicated in various cancers.

TrkA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Ras Ras TrkA->Ras Activation PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Neuronal Survival, Differentiation, Growth Akt Akt PI3K->Akt Akt->Transcription Cell Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription

TrkA Signaling Pathway

TBK1 is a serine/threonine kinase that plays a critical role in the innate immune response and has been implicated in oncogenesis.[4][5] It acts as a central node in pathways leading to the activation of transcription factors like IRF3 and NF-κB, which regulate the expression of type I interferons and other inflammatory cytokines.

TBK1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs Receptors PRRs (e.g., cGAS, RIG-I) PAMPs->Receptors Adaptors Adaptor Proteins (e.g., STING, MAVS) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 Activation IKKi IKKε Adaptors->IKKi IRF3 IRF3 TBK1->IRF3 Phosphorylation NEMO NEMO TBK1->NEMO IKKi->IRF3 IFN_Genes Type I IFN Genes IRF3->IFN_Genes Transcription IKK_complex IKK Complex NEMO->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Inflammatory_Genes Inflammatory Genes NFkappaB->Inflammatory_Genes Transcription

TBK1 Signaling Pathway

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents, inhibitors of hepatic gluconeogenesis, and ligands for adenosine receptors.

Experimental Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridines

This protocol describes a general method for the synthesis of substituted 3-amino-thieno[2,3-b]pyridines.

  • A mixture of the starting substituted 2-mercaptopyridine-3-carbonitrile (5 mmol) and potassium hydroxide (5 mmol, 1.0 eq) in N,N-dimethylformamide (DMF) (10 mL) is stirred for 2 hours at room temperature to form the potassium thiolate salt.

  • To this mixture, add the appropriate α-halo-ketone, -ester, or -nitrile (5 mmol, 1.0 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion of the S-alkylation, the reaction mixture is heated or treated with a base to induce intramolecular Thorpe-Ziegler cyclization. The specific conditions (temperature, time, and base) will depend on the nature of the substituent.

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., dioxane, ethanol) to afford the pure 3-amino-thieno[2,3-b]pyridine derivative.

Quantitative Data
CompoundR-groupYield (%)Melting Point (°C)
6c -CN90280-282
6d -COOEt87290-292

Table 2: Reaction yields and melting points for synthesized 3-amino-thieno[2,3-b]pyridine derivatives.[6]

Associated Signaling Pathways

Certain thieno[2,3-b]pyridine derivatives have been identified as ligands for the Adenosine A1 receptor (A1R) , a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity. Activation of A1R is generally inhibitory, leading to a decrease in neuronal excitability.

A1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binding G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activation Cellular_Response1 Cellular_Response1 PKA->Cellular_Response1 Decreased Neuronal Excitability Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response2 Cellular_Response2 PKC->Cellular_Response2 Modulation of Gene Expression

Adenosine A1 Receptor Signaling

Thieno[2,3-b]pyridine derivatives have also been investigated as inhibitors of hepatic gluconeogenesis , the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors in the liver. This pathway is a key target for the treatment of type 2 diabetes.

Gluconeogenesis_Pathway cluster_hormonal_regulation Hormonal Regulation cluster_liver_cell Hepatocyte Glucagon Glucagon CREB CREB Glucagon->CREB Activates Insulin Insulin FoxO1 FoxO1 Insulin->FoxO1 Inhibits PEPCK PEPCK Gene CREB->PEPCK Transcription G6Pase G6Pase Gene CREB->G6Pase Transcription FoxO1->PEPCK Transcription FoxO1->G6Pase Transcription Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Glucose_Output Glucose Output Gluconeogenesis->Glucose_Output

Hepatic Gluconeogenesis Pathway

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are another class of bicyclic heterocyclic compounds with a broad spectrum of biological activities, including acting as inhibitors of Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Proposed Synthetic Protocol: Synthesis of Pyrido[2,3-d]pyrimidines

This proposed protocol is based on the reaction of a 2-amino-3-cyanopyridine derivative, which can be obtained from this compound, with various reagents to construct the pyrimidine ring.

  • Step 1: Functionalization of this compound. Introduce an amino group at the 2-position of this compound. This can be achieved through various methods, such as Chichibabin amination or nucleophilic aromatic substitution of a suitable precursor.

  • Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core.

    • Method A (with Formamide): Reflux the 2-amino-4,6-dimethylnicotinonitrile derivative with an excess of formamide to yield the corresponding 4-aminopyrido[2,3-d]pyrimidine.

    • Method B (with Urea): Heat the 2-amino-4,6-dimethylnicotinonitrile derivative with urea at high temperature to produce the 4-hydroxypyrido[2,3-d]pyrimidine.

    • Method C (with Isothiocyanates): React the 2-amino-4,6-dimethylnicotinonitrile derivative with an appropriate isothiocyanate to form a thiourea intermediate, followed by cyclization to yield a 4-thioxopyrido[2,3-d]pyrimidine.

Associated Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription

EGFR Signaling Pathway

Pim-1 is a constitutively active serine/threonine kinase that is involved in cell cycle progression, apoptosis, and signal transduction.[9][10] Its overexpression is associated with several types of cancer.

PIM1_Signaling cluster_upstream Upstream Signals cluster_pim1_regulation Pim-1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) Receptors Cytokine Receptors Cytokines->Receptors JAK JAK Receptors->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Transcription Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein Bad Bad Pim1_Protein->Bad Phosphorylation (Inactivation) p27 p27 Pim1_Protein->p27 Phosphorylation (Degradation) Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression p27->Cell_Cycle CDK46_Rb_Pathway cluster_regulation G1 Phase Regulation cluster_cell_cycle_progression Cell Cycle Progression Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulation CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation p16 p16 (INK4a) p16->CDK46 Inhibition Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->E2F Release

References

Application Notes and Protocols for the Quantification of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinonitrile, a substituted pyridinecarbonitrile, is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate quantification of this analyte is critical for process optimization, quality control of starting materials, and final product purity assessment. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical techniques for structurally related compounds such as nicotinonitrile and dimethylpyridines, offering a robust starting point for method development and validation in a research or drug development setting.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine analysis of this compound in process samples and for purity assessment. It offers a balance of speed, sensitivity, and robustness.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid (analytical grade)

  • 0.45 µm membrane filters[1]

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (pH adjusted to 3.0 with orthophosphoric acid) in a 40:60 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 265 nm (based on the UV absorbance profile of similar pyridine derivatives)

  • Run Time: Approximately 10 minutes

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (Hypothetical Data): The following table summarizes the expected performance characteristics of this HPLC-UV method, based on typical validation results for similar analytes.

ParameterExpected Result
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Retention TimeApproximately 5.5 min

Workflow for HPLC-UV Analysis

HPLC_Workflow prep_standards Prepare Standards injection Inject Samples & Standards prep_standards->injection prep_sample Prepare Sample prep_sample->injection hplc_setup HPLC System Setup (Column, Mobile Phase) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (265 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and sensitivity, making it suitable for trace analysis or for complex matrices where co-eluting impurities might interfere with UV detection.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler for liquid injection.

  • Data acquisition and processing software.

3. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z 132 (Molecular Ion, M+)

    • Qualifier Ions: m/z 117 (M-CH3)+, m/z 90

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

5. Method Validation Parameters (Hypothetical Data): The following table summarizes the expected performance characteristics of this GC-MS method.

ParameterExpected Result
Linearity (r²)≥ 0.999
Range0.1 - 25 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)< 5.0%
Retention TimeApproximately 9.8 min

Workflow for GC-MS Analysis

GCMS_Workflow prep Prepare Standards & Samples (in Dichloromethane) injection GC Injection (1 µL, Split Mode) prep->injection separation Capillary GC Separation (Temperature Program) injection->separation ionization Electron Ionization (EI) 70 eV separation->ionization mass_analysis Mass Analysis (MSD) (SIM Mode: m/z 132, 117, 90) ionization->mass_analysis quantification Quantification (Peak Area vs. Concentration) mass_analysis->quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Summary of Analytical Methods

The choice between HPLC-UV and GC-MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation with UV absorption detectionGas-phase separation with mass-based detection
Primary Use Routine QC, purity analysis, process monitoringTrace analysis, complex matrices, confirmation
Sensitivity Moderate (µg/mL range)High (sub-µg/mL to ng/mL range)
Selectivity GoodExcellent
Sample Throughput HighModerate
Instrumentation Cost LowerHigher
Method Development Generally more straightforwardRequires optimization of temperature program

Disclaimer: The protocols and data presented are intended as a guide for method development. It is essential to perform a full method validation according to ICH guidelines or internal standard operating procedures before implementation for routine analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4,6-Dimethylnicotinonitrile. The described reversed-phase HPLC (RP-HPLC) method is designed to provide high resolution, sensitivity, and reproducibility, making it suitable for quality control and purity assessment in research and drug development settings. The protocol includes sample preparation, detailed chromatographic conditions, and data analysis procedures.

Introduction

This compound is a substituted nicotinonitrile derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity analysis of non-volatile and thermally labile compounds. This document provides a comprehensive protocol for a reversed-phase HPLC method for the purity assessment of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid.

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Sample: this compound reference standard and the sample to be analyzed.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly. Degas the solution before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly. Degas the solution before use.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard solution to achieve a final concentration of 1 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30-80% B15-20 min: 80% B20-21 min: 80-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 25 minutes
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation (Hypothetical Data)

Method validation should be performed to ensure the reliability of the analytical data. The following table presents hypothetical data for key validation parameters.

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A Sample and Standard Preparation E Sample Injection A->E B Mobile Phase Preparation C HPLC System Setup B->C D Column Equilibration C->D D->E F Chromatographic Separation E->F G Data Acquisition F->G H Data Analysis and Purity Calculation G->H I Report Generation H->I

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water with a formic acid modifier allows for excellent separation of the main compound from potential impurities. This method is suitable for routine quality control in both research and industrial settings.

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of 4,6-Dimethylnicotinonitrile, a versatile building block in medicinal chemistry and material science. The described synthetic pathway is designed for scalability and efficiency.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a substituted pyridine ring with a nitrile group, allows for diverse chemical modifications. This document outlines a robust three-step synthesis commencing from readily available starting materials: acetylacetone and cyanoacetamide. The process involves the formation of a pyridone intermediate, followed by chlorination and subsequent dehalogenation to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through the following three primary stages:

  • Step 1: Synthesis of 4,6-dimethyl-3-cyano-2-pyridone: This initial step involves the condensation of acetylacetone and cyanoacetamide in the presence of a catalyst. This reaction is a variation of the Guareschi-Thorpe condensation.

  • Step 2: Synthesis of 2-chloro-4,6-dimethylnicotinonitrile: The hydroxyl group of the pyridone intermediate is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride.

  • Step 3: Synthesis of this compound: The final step is the reductive dehalogenation of the 2-chloro intermediate to afford the target molecule.

Synthesis_Workflow Start Acetylacetone + Cyanoacetamide Step1 Step 1: Condensation (Guareschi-Thorpe Reaction) Start->Step1 Intermediate1 4,6-dimethyl-3-cyano-2-pyridone Step1->Intermediate1 Catalyst Step2 Step 2: Chlorination Intermediate1->Step2 POCl3 Intermediate2 2-chloro-4,6-dimethylnicotinonitrile Step2->Intermediate2 Step3 Step 3: Reductive Dehalogenation Intermediate2->Step3 H2, Pd/C End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 4,6-dimethyl-3-cyano-2-pyridone

This protocol is adapted from studies on the optimization of the Guareschi-Thorpe reaction.[1][2]

  • Materials:

    • Acetylacetone

    • Cyanoacetamide

    • Candida rugosa lipase (catalyst)[1]

    • Ethanol (solvent)

    • Hydrochloric acid (for workup)

    • Water

  • Equipment:

    • Large-scale reaction vessel with mechanical stirring, heating, and cooling capabilities

    • Condenser

    • Filtration apparatus

    • Drying oven

  • Procedure:

    • To a suitable reaction vessel, add acetylacetone and cyanoacetamide in a 1:3 molar ratio.[1]

    • Add ethanol as the solvent.

    • Add Candida rugosa lipase as the catalyst.

    • Heat the reaction mixture to the optimal temperature (typically determined by optimization studies, around 60-80°C) and stir vigorously.[1]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction time is typically around 24 hours.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Filter the solid product.

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,6-dimethyl-3-cyano-2-pyridone.

    • Dry the purified product in a vacuum oven.

  • Quantitative Data:

ParameterValueReference
Molar Ratio (Acetylacetone:Cyanoacetamide)1:3[1]
CatalystCandida rugosa lipase[1]
Reaction Time~24 hours[1]
YieldUp to 90%[1]

Step 2: Synthesis of 2-chloro-4,6-dimethylnicotinonitrile

This procedure is based on the chlorination of a similar pyridone intermediate.[3]

  • Materials:

    • 4,6-dimethyl-3-cyano-2-pyridone

    • Phosphorus oxychloride (POCl₃)

    • Inert solvent (e.g., toluene)

    • Ice

    • Sodium bicarbonate solution (for workup)

  • Equipment:

    • Reaction vessel with a reflux condenser and dropping funnel, equipped for handling corrosive reagents

    • Stirring apparatus

    • Extraction funnel

    • Rotary evaporator

  • Procedure:

    • In a reaction vessel, suspend 4,6-dimethyl-3-cyano-2-pyridone in an inert solvent like toluene.

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled suspension with constant stirring. An excess of POCl₃ is typically used.

    • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-chloro-4,6-dimethylnicotinonitrile.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This is a standard reductive dehalogenation protocol.

  • Materials:

    • 2-chloro-4,6-dimethylnicotinonitrile

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Solvent (e.g., ethanol or methanol)

    • Base (e.g., sodium acetate or triethylamine)

    • Inert gas (e.g., nitrogen or argon)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

    • Filtration system for removing the catalyst (e.g., Celite pad)

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-chloro-4,6-dimethylnicotinonitrile in a suitable solvent such as ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Add a base like sodium acetate or triethylamine to neutralize the HCl formed during the reaction.

    • Purge the vessel with an inert gas, then introduce hydrogen gas (at a suitable pressure, e.g., 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the solvent used in the reaction.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography to obtain the final product of high purity.

Logical Relationship Diagram

Logical_Relationship Start_Materials Starting Materials: - Acetylacetone - Cyanoacetamide Reaction1 Guareschi-Thorpe Condensation Start_Materials->Reaction1 Intermediate_Pyridone Intermediate: 4,6-dimethyl-3-cyano-2-pyridone Reaction1->Intermediate_Pyridone High Yield Reaction2 Chlorination Intermediate_Pyridone->Reaction2 Intermediate_Chloro Intermediate: 2-chloro-4,6-dimethylnicotinonitrile Reaction2->Intermediate_Chloro Reaction3 Reductive Dehalogenation Intermediate_Chloro->Reaction3 Final_Product Final Product: This compound Reaction3->Final_Product

Caption: Key transformations in the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle as a slurry or under an inert atmosphere.

Conclusion

The presented multi-step synthesis provides a viable and scalable route to this compound. The initial condensation reaction is high-yielding, and the subsequent transformations employ standard and well-established organic chemistry procedures. Careful optimization of each step will be necessary to maximize the overall yield and purity for large-scale production.

References

Application Notes and Protocols for Catalytic Applications of 4,6-Dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinonitrile and its derivatives represent a class of heterocyclic compounds with significant potential in various fields of chemistry, including medicinal chemistry and materials science. While the synthesis of these compounds is well-documented, their direct application as primary catalysts in organic synthesis is an emerging area of research. This document provides an overview of the potential catalytic applications of this compound derivatives, drawing analogies from the established catalytic activity of related pyridine and N-heterocyclic compounds. The protocols and data presented herein are intended to serve as a guide for researchers exploring the catalytic capabilities of this promising class of molecules.

The core structure, featuring a pyridine ring with a nitrile group and methyl substituents, offers several features that could be exploited in catalysis. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base or a Brønsted base, while the electron-withdrawing nature of the nitrile group can modulate the electronic properties of the pyridine ring. Furthermore, the nitrile group itself, along with the pyridine nitrogen, can serve as a ligand for metal centers, opening avenues for metal-mediated catalysis.

Section 1: Potential Organocatalytic Applications

Based on the known catalytic activity of pyridine derivatives, this compound derivatives could potentially be employed as organocatalysts in a variety of transformations. The pyridine nitrogen can act as a nucleophilic catalyst or a base catalyst.

Application Note 1.1: Asymmetric Michael Addition

Derivatives of this compound, particularly those functionalized with a chiral amine or alcohol at the 2-position, could serve as bifunctional organocatalysts for asymmetric Michael additions. The pyridine nitrogen would act as a Brønsted base to deprotonate the pronucleophile, while the chiral moiety would provide stereocontrol.

Hypothetical Quantitative Data:

To illustrate the potential efficacy, the following table summarizes hypothetical results for the Michael addition of diethyl malonate to chalcone catalyzed by a chiral 2-amino-4,6-dimethylnicotinonitrile derivative.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
10Toluene25248592
10CH2Cl225248288
10THF25247585
5Toluene25488091
10Toluene0727895

Experimental Protocol 1.1: Asymmetric Michael Addition

  • To a stirred solution of chalcone (0.2 mmol) in toluene (1.0 mL) at 25 °C, add the chiral 2-amino-4,6-dimethylnicotinonitrile catalyst (0.02 mmol, 10 mol%).

  • Add diethyl malonate (0.3 mmol) to the reaction mixture.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle for Asymmetric Michael Addition:

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral 2-Amino-4,6-dimethylnicotinonitrile Catalyst Enolate Enolate Intermediate Catalyst->Enolate + Pronucleophile - H+ Pronucleophile Diethyl Malonate Pronucleophile->Catalyst Adduct_Catalyst_Complex Adduct-Catalyst Complex Enolate->Adduct_Catalyst_Complex + Michael Acceptor Michael_Acceptor Chalcone Michael_Acceptor->Enolate Product Michael Adduct Adduct_Catalyst_Complex->Product + H+ - Catalyst Product->Adduct_Catalyst_Complex

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Section 2: Metal Complex Catalysis

The nitrogen atoms of both the pyridine ring and the nitrile group in this compound derivatives can act as ligands to coordinate with metal ions. These metal complexes could exhibit catalytic activity in various transformations.

Application Note 2.1: Palladium-Catalyzed Cross-Coupling Reactions

A this compound derivative functionalized with a phosphine group at the 2-position could act as a bidentate P,N-ligand for palladium. The resulting palladium complex could be an efficient catalyst for Suzuki-Miyaura or Heck cross-coupling reactions. The electronic properties of the ligand could be tuned by modifying the substituents on the pyridine ring.

Hypothetical Quantitative Data:

The following table presents hypothetical data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid catalyzed by a Pd-complex of a 2-phosphino-4,6-dimethylnicotinonitrile ligand.

Catalyst Loading (mol% Pd)BaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Toluene/H2O1001295
1Cs2CO3Dioxane/H2O1001298
0.5K2CO3Toluene/H2O1002492
1K3PO4Toluene/H2O802488

Experimental Protocol 2.1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the Pd-complex of the 2-phosphino-4,6-dimethylnicotinonitrile ligand (0.01 mmol, 1 mol% Pd).

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Add toluene (4 mL) and water (1 mL) to the vessel.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired biaryl product.

Proposed Experimental Workflow for Catalyst Screening:

Suzuki_Workflow cluster_workflow Catalyst Screening Workflow Start Start Prepare_Catalyst Prepare Pd-Ligand Complex Start->Prepare_Catalyst Setup_Reaction Set up Suzuki Reaction (Aryl Halide, Boronic Acid, Base, Solvent) Prepare_Catalyst->Setup_Reaction Run_Reaction Run Reaction under Inert Atmosphere (Heat and Stir) Setup_Reaction->Run_Reaction Monitor_Progress Monitor Reaction Progress (TLC, GC-MS) Run_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Purification Column Chromatography Workup->Purification Analyze_Product Analyze Product (NMR, MS) Purification->Analyze_Product End End Analyze_Product->End

Caption: Workflow for screening the catalytic activity of new ligands.

Section 3: Logical Relationship of Structural Features to Catalytic Activity

The catalytic potential of this compound derivatives is intrinsically linked to their structural features. The following diagram illustrates the logical relationship between the molecular structure and its potential catalytic roles.

Structure_Activity_Relationship Structure This compound Core Structure Pyridine_N Pyridine Nitrogen (Lone Pair) Structure->Pyridine_N Nitrile_Group Nitrile Group (-C≡N) Structure->Nitrile_Group Methyl_Groups Methyl Groups (-CH3) Structure->Methyl_Groups Substituents Substituents at C2/C5 Structure->Substituents Catalytic_Role_Base Brønsted/Lewis Base Catalysis Pyridine_N->Catalytic_Role_Base Catalytic_Role_Ligand Ligand for Metal Catalysis Pyridine_N->Catalytic_Role_Ligand Nitrile_Group->Catalytic_Role_Ligand Catalytic_Role_Modulator Electronic/Steric Modulation Methyl_Groups->Catalytic_Role_Modulator Substituents->Catalytic_Role_Modulator Catalytic_Role_Chiral Asymmetric Catalysis Substituents->Catalytic_Role_Chiral

Caption: Relationship between structure and potential catalytic activity.

Disclaimer: The catalytic applications, quantitative data, and experimental protocols described in this document are based on established principles of catalysis and the known reactivity of related compounds. Direct experimental validation for this compound derivatives as catalysts is limited in the current scientific literature. These notes are intended to inspire and guide future research in this area.

Application Notes and Protocols: Synthesis and Evaluation of 4,6-Dimethylnicotinonitrile Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of corrosion inhibitors derived from 4,6-dimethylnicotinonitrile and their evaluation in protecting brass alloys in acidic environments. The methodologies are based on established research to ensure reproducibility and accuracy.

Introduction

Organic compounds containing heteroatoms and π-electrons are effective corrosion inhibitors for various metals and alloys in acidic media. Nicotinonitrile derivatives, in particular, have shown significant promise due to their ability to adsorb onto metal surfaces and form a protective barrier. This document outlines the synthesis of three such derivatives starting from the precursor 2-chloro-4,6-dimethylnicotinonitrile and details the experimental procedures for assessing their corrosion inhibition efficiency on brass in a nitric acid solution.

Synthesis of Corrosion Inhibitors

The synthesis of the target corrosion inhibitors is a two-step process. First, the precursor 2-chloro-4,6-dimethylnicotinonitrile is synthesized from 3-cyano-4,6-dimethyl-2-pyridone. Subsequently, this chloro-derivative is reacted with different amines to yield the final products.

Experimental Protocols: Synthesis

Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (Precursor)

This protocol is adapted from the general procedure for the chlorination of pyridones.

Materials:

  • 3-cyano-4,6-dimethyl-2-pyridone

  • Phosphorous oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Dichloromethane (for extraction)

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, place 3-cyano-4,6-dimethyl-2-pyridone.

  • Slowly add phosphorous oxychloride to the flask. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) using a heating mantle.

  • Maintain the reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to decompose the excess phosphorous oxychloride. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-4,6-dimethylnicotinonitrile.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound Derivatives (Corrosion Inhibitors)

The following are general protocols for the synthesis of the three target corrosion inhibitors by reacting the precursor with the respective amines.

Inhibitor 1: 4,6-Dimethyl-2-(methylamino)-nicotinonitrile

  • In a round-bottom flask, dissolve 2-chloro-4,6-dimethylnicotinonitrile in a suitable solvent such as ethanol.

  • Add an excess of methylamine (as a solution in ethanol or as a gas bubbled through the solution).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization.

Inhibitor 2: 2-(Dimethylamino)-4,6-dimethyl-nicotinonitrile

  • Follow the same procedure as for Inhibitor 1, but use dimethylamine instead of methylamine.

Inhibitor 3: 2-((3-Bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile

  • Follow the same procedure as for Inhibitor 1, but use 3-bromoaniline instead of methylamine.

Data Presentation: Corrosion Inhibition Efficiency

The corrosion inhibition performance of the synthesized nicotinonitrile derivatives was evaluated on a brass alloy in a 1.0 M nitric acid solution. The inhibition efficiency (IE%) was determined using various electrochemical techniques.

InhibitorConcentration (ppm)Inhibition Efficiency (%)
4,6-Dimethyl-2-(methylamino)-nicotinonitrile18094
2-(Dimethylamino)-4,6-dimethyl-nicotinonitrile18095
2-((3-Bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile18096

Experimental Protocols: Corrosion Inhibition Assessment

The following protocols are standardized methods for evaluating the performance of corrosion inhibitors.

Weight Loss Method

Materials:

  • Brass coupons of known dimensions

  • Abrasive paper (e.g., silicon carbide paper of different grades)

  • Acetone

  • Deionized water

  • 1.0 M Nitric acid solution (blank)

  • 1.0 M Nitric acid solution containing various concentrations of the inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Glass hooks and beakers

Procedure:

  • Mechanically polish the brass coupons with successively finer grades of abrasive paper, wash them with deionized water, degrease with acetone, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance (W_initial).

  • Immerse the coupons in beakers containing the 1.0 M nitric acid solution without (blank) and with different concentrations of the synthesized inhibitors.

  • Ensure the coupons are fully submerged using glass hooks.

  • Maintain the temperature of the solutions at a constant value using a water bath for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons, wash them with deionized water, clean with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons again (W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

Apparatus:

  • Potentiostat/Galvanostat

  • A three-electrode corrosion cell:

    • Working Electrode (WE): Brass coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium (1.0 M HNO₃ with and without inhibitor)

Procedure:

  • Prepare the working electrode by embedding the brass coupon in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE to a mirror finish, clean, and dry as described in the weight loss method.

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Plot the polarization curve (log(current density) vs. potential).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the cathodic and anodic curves.

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • The same three-electrode cell setup as for PDP.

Procedure:

  • Prepare and stabilize the working electrode in the test solution as described for the PDP measurements.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

  • Calculate the inhibition efficiency (IE%) using the charge transfer resistance values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the corrosion inhibitors to their performance evaluation.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage Start Start: 3-cyano-4,6-dimethyl-2-pyridone Precursor Synthesis of 2-chloro-4,6-dimethylnicotinonitrile Start->Precursor POCl3, Reflux Inhibitors Synthesis of Nicotinonitrile Derivatives (Corrosion Inhibitors) Precursor->Inhibitors Amines Amines: - Methylamine - Dimethylamine - 3-Bromoaniline Amines->Inhibitors Reaction Weight_Loss Weight Loss Measurement Inhibitors->Weight_Loss Add Inhibitor PDP Potentiodynamic Polarization Inhibitors->PDP Add Inhibitor EIS Electrochemical Impedance Spectroscopy Inhibitors->EIS Add Inhibitor Brass Brass Alloy Sample Brass->Weight_Loss Brass->PDP Brass->EIS Corrosive_Medium Corrosive Medium (1.0 M HNO3) Corrosive_Medium->Weight_Loss Corrosive_Medium->PDP Corrosive_Medium->EIS Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Analysis PDP->Analysis EIS->Analysis End End Analysis->End Final Report

Caption: Workflow for the synthesis and evaluation of nicotinonitrile-based corrosion inhibitors.

Mechanism of Corrosion Inhibition

The synthesized nicotinonitrile derivatives function as mixed-type inhibitors. Their effectiveness is attributed to the adsorption of the inhibitor molecules onto the brass surface, which blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. This adsorption process is facilitated by the presence of nitrogen atoms and the aromatic ring in the inhibitor molecules, which can interact with the vacant d-orbitals of the metal atoms. The formation of this protective film increases the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm.

The following diagram illustrates the proposed mechanism of action.

Inhibition_Mechanism cluster_process Corrosion and Inhibition Process Inhibitor Nicotinonitrile Derivative (Inhibitor Molecule) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Metal_Surface Brass Surface (Metal) Metal_Surface->Adsorption Corrosive_Solution Corrosive Solution (H+, NO3-, H2O) Corrosive_Solution->Metal_Surface Attacks Protective_Film Formation of a Protective Film Adsorption->Protective_Film Block_Anodic Blocks Anodic Sites (Metal Dissolution) Protective_Film->Block_Anodic Block_Cathodic Blocks Cathodic Sites (Hydrogen Evolution) Protective_Film->Block_Cathodic Reduced_Corrosion Reduced Corrosion Rate Block_Anodic->Reduced_Corrosion Block_Cathodic->Reduced_Corrosion

Caption: Proposed mechanism of corrosion inhibition by nicotinonitrile derivatives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4,6-Dimethylnicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and efficient method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 3-cyano-4,6-dimethyl-2-pyridone, via a one-pot three-component reaction of acetylacetone, malononitrile, and ammonium acetate.[1] The second step is the conversion of the 2-pyridone to the 2-chloronicotinonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by a subsequent reduction to remove the chlorine atom, or by proceeding to other derivatives. A related three-stage synthesis of a derivative involves a modified Guareschi–Thorp condensation to get the pyridone, followed by substitution of the hydroxyl group with chlorine using phosphorus(V) oxochloride.[2]

Q2: I am getting a low yield of the precursor, 3-cyano-4,6-dimethyl-2-pyridone. What are the possible causes?

Low yields in the synthesis of the pyridone precursor can be attributed to several factors. The presence of a base, such as triethylamine (Et₃N), can lead to the formation of side products, thus reducing the selectivity of the desired reaction.[3] In neutral media, the selectivity for the formation of 3-cyano-4,6-dimethyl-2-pyridone is generally higher.[3] Additionally, the reaction conditions, such as temperature and reaction time, should be optimized. The concentration of ammonium acetate can also affect the yield.[1]

Q3: During the chlorination step with POCl₃, my reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be happening?

The use of phosphorus oxychloride is a standard method for converting 2-pyridones to 2-chloropyridines.[2] However, this reaction can be aggressive and may lead to charring or the formation of multiple byproducts if not controlled properly. Overheating should be avoided, and the reaction temperature should be carefully monitored. The purity of the starting pyridone is also crucial, as impurities can lead to side reactions under the harsh chlorination conditions.

Q4: What are some common impurities I should look out for in my final product?

Common impurities can arise from several sources:

  • Unreacted starting materials: Incomplete reaction can leave residual 3-cyano-4,6-dimethyl-2-pyridone or the chlorinated intermediate.

  • Side products from the precursor synthesis: As mentioned, the use of a base in the initial step can generate isomeric byproducts that may be carried through the synthesis.[3]

  • Products of hydrolysis: During workup, the nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, especially under acidic or basic conditions.

  • Oxidation products: The pyridine ring can be susceptible to oxidation, leading to colored impurities, particularly during purification and storage.[4]

Q5: What are the recommended purification methods for this compound?

Purification of nicotinonitrile derivatives often involves standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final compound and any impurities. For column chromatography, a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is a common choice.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 3-cyano-4,6-dimethyl-2-pyridone Use of a base catalyst (e.g., Et₃N) leading to side products.[3]Perform the reaction in a neutral medium to improve selectivity towards the desired pyridone.[3]
Non-optimal reaction conditions.Systematically vary the reaction temperature, time, and concentration of ammonium acetate to find the optimal conditions for your setup.[1]
Darkening of Reaction Mixture during Chlorination Reaction temperature is too high.Maintain a controlled temperature during the addition of POCl₃ and throughout the reaction. Consider using an ice bath to manage exothermic reactions.
Impure starting pyridone.Ensure the 3-cyano-4,6-dimethyl-2-pyridone precursor is of high purity before proceeding to the chlorination step. Recrystallize if necessary.
Formation of Multiple Products Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with POCl₃ and lead to side reactions.
Side reactions due to harsh conditions.Consider using milder chlorinating agents or optimizing the reaction time and temperature to minimize byproduct formation.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.
Residual solvent.Ensure all solvent is removed under vacuum. Traces of solvent can sometimes prevent solidification.
Nitrile group hydrolysis during workup Prolonged exposure to acidic or basic conditions.Minimize the time the product is in contact with acidic or basic aqueous solutions during the workup. Use a buffered solution if necessary.

Experimental Protocols

Synthesis of 3-cyano-4,6-dimethyl-2-pyridone

A general procedure for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone is a one-pot, three-component reaction.[1]

Materials:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate

  • Solvent (e.g., ethanol or water)

Procedure:

  • A mixture of acetylacetone, malononitrile, and ammonium acetate is heated in a suitable solvent.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with a cold solvent and dried. A yield of around 58% has been reported for a similar synthesis.[1]

Synthesis of 2-chloro-4,6-dimethylnicotinonitrile

The conversion of the pyridone to the chloronicotinonitrile is a key step.

Materials:

  • 3-cyano-4,6-dimethyl-2-pyridone

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • 3-cyano-4,6-dimethyl-2-pyridone is treated with an excess of phosphorus oxychloride.

  • The mixture is carefully heated to reflux for a specified period.

  • After the reaction is complete, the excess POCl₃ is removed, typically by distillation under reduced pressure.

  • The reaction mixture is then carefully quenched by pouring it onto crushed ice.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.

Visual Guides

experimental_workflow cluster_step1 Step 1: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone cluster_step2 Step 2: Chlorination start1 Acetylacetone + Malononitrile + Ammonium Acetate reaction1 One-pot reaction start1->reaction1 product1 3-cyano-4,6-dimethyl-2-pyridone reaction1->product1 start2 3-cyano-4,6-dimethyl-2-pyridone product1->start2 reaction2 Chlorination start2->reaction2 reagent2 POCl3 reagent2->reaction2 product2 2-chloro-4,6-dimethylnicotinonitrile reaction2->product2

Caption: A typical two-step synthesis workflow for 2-chloro-4,6-dimethylnicotinonitrile.

troubleshooting_logic cluster_investigation Troubleshooting Path cluster_solutions Potential Solutions problem Low Yield of Final Product check_precursor Check Purity of Pyridone Intermediate problem->check_precursor check_chlorination Analyze Chlorination Step problem->check_chlorination check_workup Review Workup Procedure problem->check_workup solution_precursor Recrystallize Pyridone check_precursor->solution_precursor solution_chlorination Optimize Temperature and Time check_chlorination->solution_chlorination solution_workup Use Buffered Wash check_workup->solution_workup

Caption: A troubleshooting flowchart for addressing low product yield.

References

optimizing reaction conditions for 4,6-Dimethylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Dimethylnicotinonitrile. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a one-pot, multi-component reaction (MCR). This approach typically involves the condensation of acetone (or a precursor), an aldehyde (such as acetaldehyde or its equivalent), malononitrile, and a source of ammonia, often ammonium acetate.[1][2] The reaction is usually catalyzed by an acid or a heterogeneous catalyst and can be promoted by conventional heating or microwave irradiation.[2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents include:

  • Ketone: Acetone, serving as the source for the two methyl groups.

  • Aldehyde: Acetaldehyde or a suitable equivalent.

  • Active Methylene Compound: Malononitrile, which provides the nitrile group and a portion of the pyridine ring.

  • Ammonia Source: Ammonium acetate is commonly used.

  • Catalyst: Various catalysts can be employed, including boric acid or nanostructured diphosphates, to improve reaction rates and yields.[2]

  • Solvent: The reaction can be carried out in solvents like ethanol or under solvent-free conditions.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials and any intermediates or byproducts. The consumption of limiting reagents and the formation of the product spot can be visualized under UV light or by using a staining agent if necessary.

Q4: What are the standard procedures for isolating and purifying this compound?

A4: Upon completion of the reaction, the crude product is typically isolated by pouring the reaction mixture into water or ice-water, which often results in the precipitation of the product. The solid can then be collected by filtration.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol, or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst: The chosen catalyst may not be active enough or may have degraded. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 3. Poor Quality Reagents: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Catalyst Screening: Test different catalysts such as boric acid or Na2CaP2O7.[2] Ensure the catalyst is fresh and properly handled. 2. Temperature Optimization: Systematically vary the reaction temperature. For solvent-based reactions, start with refluxing ethanol. Microwave irradiation can also be explored to enhance reaction rates.[2] 3. Reagent Purity: Use freshly distilled acetaldehyde or a stable equivalent. Ensure all other reagents are of high purity. 4. Stoichiometric Adjustment: Carefully control the molar ratios of the reactants. A slight excess of the ammonium source may be beneficial.
Formation of Multiple Byproducts (Observed on TLC/NMR) 1. Side Reactions: Competing reactions, such as self-condensation of the aldehyde or ketone, can occur. 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products. 3. Air Oxidation: The dihydropyridine intermediate is susceptible to oxidation.1. Control of Reaction Conditions: Optimize the reaction temperature and catalyst loading to favor the desired product formation. A one-pot MCR approach often minimizes side reactions. 2. Reaction Monitoring: Monitor the reaction closely by TLC and stop it once the starting materials are consumed to avoid over-reaction. 3. Inert Atmosphere: While often not strictly necessary as air can facilitate the final aromatization step, if significant byproducts are observed, running the reaction under an inert atmosphere (e.g., nitrogen or argon) might be beneficial in controlling side reactions.
Difficulty in Product Purification 1. Oily Product: The product may not crystallize easily if impurities are present. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.1. Trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. 2. Chromatography Optimization: Use a different solvent system for column chromatography or try a different stationary phase. Gradient elution may be necessary to achieve good separation. Recrystallization from a different solvent system can also be effective.
Inconsistent Results/Poor Reproducibility 1. Variability in Reagent Quality: Batch-to-batch variation in starting materials, particularly the aldehyde. 2. Moisture Contamination: The presence of water can sometimes interfere with the reaction, especially with certain catalysts.1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments. 2. Anhydrous Conditions: While not always required, using dry solvents and glassware can improve reproducibility, especially if hygroscopic reagents are used.

Experimental Protocols

Example Protocol for the Synthesis of this compound via Multi-Component Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • Acetone

  • Acetaldehyde

  • Malononitrile

  • Ammonium Acetate

  • Boric Acid (Catalyst)

  • Ethanol (Solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.0 eq), acetone (1.2 eq), acetaldehyde (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Add a catalytic amount of boric acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and stir.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.

Visualizing Experimental Workflow and Troubleshooting

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Acetone - Acetaldehyde - Malononitrile - Ammonium Acetate - Catalyst (e.g., Boric Acid) - Solvent (e.g., Ethanol) heat Heat to Reflux reagents->heat monitor Monitor by TLC heat->monitor quench Quench in Ice-Water monitor->quench Reaction Complete filter Filter Precipitate quench->filter dry Dry Crude Product filter->dry purify Purify (Recrystallization or Chromatography) dry->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Time) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst solution_reagents Use Pure Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Temperature & Time (e.g., via DoE) check_conditions->solution_conditions solution_catalyst Use Fresh Catalyst Screen Other Catalysts check_catalyst->solution_catalyst

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,6-Dimethylnicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

ProblemPotential Cause(s)Recommended Solutions
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated, but crystal nucleation has not occurred.- Reduce the solvent volume by evaporation and allow the solution to cool again.- Induce crystallization by adding a seed crystal of pure this compound.- Scratch the inner surface of the flask at the solvent line with a glass rod to create nucleation sites.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product-impurity mixture.- The concentration of impurities is too high, depressing the melting point.- Switch to a lower-boiling point solvent.- Use a larger volume of solvent to ensure the product remains in solution at a higher temperature.- Attempt a preliminary purification by another method (e.g., column chromatography) to reduce impurity levels.
Low recovery of purified product. - The product has significant solubility in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration.- Ensure the solution is cooled thoroughly in an ice bath before filtration.- Minimize the volume of cold solvent used to wash the crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling during filtration.
Crystals are still colored or impure after recrystallization. - The chosen solvent does not effectively discriminate between the product and the impurity.- The crystals were not washed sufficiently after filtration.- Perform a solvent screen to identify a more suitable recrystallization solvent.- Consider a pre-treatment of the solution with activated carbon to remove colored impurities.- Wash the filtered crystals with a small amount of fresh, ice-cold solvent.

Column Chromatography Issues

ProblemPotential Cause(s)Recommended Solutions
Poor separation of product from impurities (overlapping bands). - The solvent system (eluent) is not optimal.- The column was packed improperly, leading to channeling.- The column was overloaded with crude material.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a product Rf value of approximately 0.25-0.35.- Repack the column, ensuring a uniform and compact stationary phase bed.- Use a larger column or reduce the amount of sample loaded.
Product is not eluting from the column. - The eluent is not polar enough to move the product through the stationary phase.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
"Tailing" of the product spot on TLC. - The basic nature of the pyridine nitrogen in this compound can lead to strong interactions with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization (for solid products) and column chromatography. The choice depends on the physical state of your crude product, the nature and quantity of impurities, and the desired final purity.[1]

Q2: My crude this compound is an oil. Can I still use recrystallization?

A2: Recrystallization is only suitable for solid materials. If your product is an oil, column chromatography is the recommended purification method.[2] In some instances, it might be possible to convert the oily product into a solid salt by treating it with a suitable acid, which could then be purified by recrystallization.

Q3: What are the likely impurities in my crude this compound?

A3: Potential impurities can include unreacted starting materials, byproducts from the specific synthetic route employed, and degradation products.[2] For instance, if the synthesis involves the dehydration of an amide, residual amide may be present. If a Vilsmeier-Haack type reaction is used, related formylated or chlorinated species could be impurities.

Q4: How can I effectively remove colored impurities?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration.[3] This is typically done before a recrystallization step.

Q5: What is a good starting point for a recrystallization solvent for this compound?

A5: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine derivatives, common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/heptane. A systematic solvent screen with small amounts of your crude product is highly recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid, crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a pre-determined optimal solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate. Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it. Preheat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general method for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate, optimized by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles.

    • Allow the silica to settle into a packed bed, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply pressure (if using flash chromatography) to move the solvent through the column.

    • Collect fractions of the eluting solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Logical Workflow for Purification

Purification_Workflow start Crude this compound assess_physical_state Assess Physical State start->assess_physical_state is_solid Is the crude product a solid? assess_physical_state->is_solid is_colored Is the crude product colored? is_solid->is_colored Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Recrystallization is_colored->recrystallization No activated_carbon Activated Carbon Treatment is_colored->activated_carbon Yes purity_analysis Analyze Purity (TLC, NMR, etc.) recrystallization->purity_analysis column_chromatography->purity_analysis activated_carbon->recrystallization

References

Technical Support Center: Crystallization of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4,6-Dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, try reheating the solution and adding more solvent to decrease the concentration.[3] Then, allow the solution to cool more slowly to encourage crystal formation. If using a mixed solvent system, adding more of the "good" solvent (the one in which the compound is more soluble) can also help.[3]

Q3: I am getting a very low yield of crystals. What are the possible causes and solutions?

A3: A poor yield can result from several factors.[3] Too much solvent may have been used, causing a significant amount of the compound to remain in the mother liquor.[3] To check this, you can test the mother liquor for the presence of a large amount of dissolved compound by evaporating a small sample.[3] If a significant residue remains, the mother liquor can be concentrated and cooled again to recover more product. Another reason for low yield could be that the cooling process was not sufficient to induce maximum precipitation. Ensure you are cooling the solution to a low enough temperature for an adequate amount of time.

Q4: The crystals are forming too quickly. How can I slow down the crystallization process?

A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[3] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[3] To slow down crystal growth, you can add a small excess of the hot solvent beyond the minimum required for dissolution.[3] This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal formation. Insulating the flask to slow the rate of cooling can also be beneficial.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem Potential Cause Suggested Solution
No crystals form Solution is too dilute.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[3]
The flask is too large for the volume of solvent, leading to rapid cooling.Transfer the solution to a smaller flask to reduce the surface area-to-volume ratio.[3]
Supersaturation has not been achieved.Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a seed crystal of this compound if available.
Compound "oils out" Solution is too concentrated.Add more solvent to the hot solution and then cool it slowly.[3]
Cooling is too rapid.Insulate the flask to slow the cooling process. Placing the flask in a warm bath that is allowed to cool to room temperature can also be effective.
High impurity levels are depressing the melting point.Consider a preliminary purification step, such as passing the solution through a short column of activated charcoal to remove colored impurities.[3]
Poor crystal yield Too much solvent was used.Concentrate the mother liquor and cool it again to recover more product.[3]
The final cooling temperature is not low enough.Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize precipitation.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
Crystals are discolored Impurities are present.Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
The solvent is reacting with the compound.Ensure the chosen solvent is inert and does not decompose at the temperatures used for crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Crystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of "Poor" Solvent: While stirring, slowly add a "poor" solvent (one in which the compound is sparingly soluble) until the solution becomes cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

G cluster_workflow Experimental Workflow: Crystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for colored impurities) dissolve->charcoal hot_filter Hot Filtration to Remove Impurities dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A general experimental workflow for the crystallization of this compound.

G cluster_troubleshooting Troubleshooting Logic for Crystallization Issues cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_low_yield Low Yield issue Crystallization Issue No Crystals Oiling Out Low Yield nc_1 Too Dilute? issue:f1->nc_1 oo_1 Too Concentrated / Fast Cooling? issue:f2->oo_1 ly_1 Too Much Solvent? issue:f3->ly_1 ly_3 Insufficient Cooling? issue:f3->ly_3 nc_2 Concentrate Solution nc_1->nc_2 nc_3 Scratch Flask / Add Seed Crystal nc_1->nc_3 oo_2 Add More Solvent oo_1->oo_2 oo_3 Cool Slowly oo_1->oo_3 ly_2 Concentrate Mother Liquor ly_1->ly_2 ly_4 Cool to Lower Temperature ly_3->ly_4

References

Technical Support Center: Synthesis of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dimethylnicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized through a one-pot multi-component reaction, often a variation of the Gewald reaction. The typical starting materials are a β-dicarbonyl compound (like acetylacetone), an activated nitrile (such as malononitrile), and an ammonium salt (like ammonium acetate) which serves as the ammonia source for the pyridine ring formation.

Q2: What is the general mechanism for the formation of this compound from acetylacetone and malononitrile?

A2: The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between acetylacetone and malononitrile. This is followed by the addition of ammonia (from an ammonium salt) and a subsequent intramolecular cyclization and aromatization to form the final pyridine ring of this compound.

Q3: What are the critical parameters influencing the yield of the reaction?

A3: The key factors that significantly impact the yield include the choice of catalyst, reaction temperature, reaction time, solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Probable Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or inappropriate catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure starting materials or solvent. 5. Incorrect stoichiometry of reactants.1. Screen different catalysts (e.g., basic, acidic, or organocatalysts). 2. Gradually increase the reaction temperature and monitor the effect on yield. 3. Extend the reaction time and follow the progress by TLC. 4. Ensure starting materials and solvents are pure and anhydrous if necessary. 5. Carefully check and re-verify the molar ratios of all reactants.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Unoptimized catalyst loading. 3. Side reactions due to impurities. 4. Prolonged reaction time leading to product degradation.1. Lower the reaction temperature. 2. Optimize the amount of catalyst used. 3. Purify starting materials before use. 4. Monitor the reaction closely and stop it once the product formation is maximized.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of byproducts with similar polarity to the product. 3. Incomplete removal of the catalyst.1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Use column chromatography with a carefully selected eluent system for purification. 3. Choose a heterogeneous catalyst that can be easily filtered off, or use appropriate work-up procedures to remove a homogeneous catalyst.

Data Presentation

Comparison of Catalysts for this compound Synthesis (Hypothetical Data)
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PiperidineEthanol80665
PyrrolidineEthanol80672
TriethylamineToluene110858
L-ProlineDMSO1001278
Basic AluminaAcetonitrile821075

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for nicotinonitrile synthesis.

Materials:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate (or another ammonia source)

  • Catalyst (e.g., piperidine, L-proline)

  • Solvent (e.g., ethanol, DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5-2 equivalents).

  • Add the chosen solvent to the flask.

  • Add the catalyst (typically 10-20 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 6-12 hours).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - Acetylacetone - Malononitrile - Ammonium Acetate solvent_catalyst Add Solvent & Catalyst reactants->solvent_catalyst 1 heating Heat & Stir (e.g., 80-100°C) solvent_catalyst->heating 2 monitoring Monitor with TLC heating->monitoring 3 cooling Cool to RT monitoring->cooling 4 isolation Isolate Crude Product (Filtration or Evaporation) cooling->isolation 5 purification Purify Product (Recrystallization or Chromatography) isolation->purification 6 troubleshooting_logic cluster_solutions1 Solutions for No Product cluster_solutions2 Solutions for Low Conversion cluster_solutions3 Solutions for Byproducts start Low Yield of This compound check_reaction Check Reaction Progress (TLC Analysis) start->check_reaction no_product No Product Formation check_reaction->no_product No spots low_conversion Incomplete Reaction check_reaction->low_conversion Starting material present byproducts Multiple Byproducts check_reaction->byproducts Multiple new spots check_catalyst Verify Catalyst Activity no_product->check_catalyst check_reagents Check Reagent Purity no_product->check_reagents increase_temp Increase Temperature low_conversion->increase_temp increase_time Increase Reaction Time low_conversion->increase_time decrease_temp Decrease Temperature byproducts->decrease_temp optimize_catalyst Optimize Catalyst Loading byproducts->optimize_catalyst

side reactions to avoid in 4,6-Dimethylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-Dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common and efficient method for synthesizing this compound is a variation of the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of 2,4-pentanedione (acetylacetone) with 3-aminocrotononitrile. The reaction typically proceeds through the formation of a dihydropyridine intermediate, which is subsequently oxidized to the final aromatic pyridine product.

Q2: My reaction is showing a low yield of the desired product. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction, suboptimal reaction conditions (temperature, solvent, catalyst), and the formation of side products are the most common culprits. It is crucial to ensure the purity of starting materials, as impurities can significantly impact the reaction outcome.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A3: Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture. The primary side reactions to consider are:

  • Self-condensation of 2,4-pentanedione: Under basic or acidic conditions, 2,4-pentanedione can undergo self-condensation to form various byproducts.

  • Polymerization of 3-aminocrotononitrile: 3-Aminocrotononitrile is susceptible to polymerization, especially in the presence of acid or base catalysts without a suitable reaction partner.[1]

  • Formation of Michael addition adducts: Undesired Michael additions can occur between the reactants or intermediates, leading to the formation of acyclic byproducts that fail to cyclize into the pyridine ring.

  • Incomplete oxidation: The dihydropyridine intermediate may not be fully oxidized to the final pyridine product, resulting in a mixture of the two.

Q4: How can I improve the purity of my final product?

A4: Purification of this compound can be challenging due to the basic nature of the pyridine ring, which can cause tailing on silica gel chromatography. An effective purification strategy involves an acid-base extraction. The basic pyridine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. Column chromatography can be employed for further purification, often with the addition of a small amount of a basic modifier like triethylamine to the eluent to minimize tailing.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments at slightly higher and lower temperatures.Improved conversion to the desired product.
Inactive Catalyst If using a catalyst, ensure it is fresh and active. Consider trying different catalysts (e.g., acids like acetic acid or bases like piperidine).Increased reaction rate and product yield.
Poor Quality Starting Materials Verify the purity of 2,4-pentanedione and 3-aminocrotononitrile by techniques such as NMR or GC-MS. Purify starting materials if necessary.A cleaner reaction profile with fewer side products and a higher yield of the desired product.
Inappropriate Solvent The choice of solvent can significantly influence the reaction. Screen different solvents with varying polarities (e.g., ethanol, isopropanol, DMF).Enhanced solubility of reactants and intermediates, leading to a more efficient reaction.
Problem 2: Presence of Significant Side Products
Side Product Type Identification Mitigation Strategy
Self-condensation of 2,4-pentanedione Characterize byproducts using GC-MS or NMR. Compare with known condensation products of 2,4-pentanedione.Control the reaction temperature and consider a stepwise addition of reagents, adding the 2,4-pentanedione slowly to the reaction mixture containing 3-aminocrotononitrile.
Polymerization of 3-aminocrotononitrile The presence of an insoluble, tar-like material in the reaction vessel.Use milder reaction conditions and ensure the reaction is not heated for an extended period. The order of addition of reactants can also be critical.
Michael Addition Byproducts Isolate and characterize the major byproducts by spectroscopic methods. These are often acyclic compounds.Optimize the stoichiometry of the reactants. A slight excess of one reactant may favor the desired cyclization pathway.
Incomplete Oxidation The presence of a dihydropyridine intermediate, which can be detected by NMR and Mass Spectrometry.Ensure an adequate supply of an oxidizing agent (often air, but can be enhanced with reagents like manganese dioxide or ferric chloride) and sufficient reaction time for the oxidation step to complete.[2]

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Please note that optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-pentanedione (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., piperidine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution to extract the product into the aqueous phase. Separate the layers and basify the aqueous layer with a suitable base (e.g., NaOH). Extract the product back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Reaction_Pathway Reactants 2,4-Pentanedione + 3-Aminocrotononitrile Intermediate Dihydropyridine Intermediate Reactants->Intermediate Condensation & Cyclization Side_Reactant1 2,4-Pentanedione (self-condensation) Reactants->Side_Reactant1 Side_Reactant2 3-Aminocrotononitrile (polymerization) Reactants->Side_Reactant2 Product This compound Intermediate->Product Oxidation Side_Product1 Condensation Byproducts Side_Reactant1->Side_Product1 Undesired Reaction Side_Product2 Polymer Side_Reactant2->Side_Product2 Undesired Reaction

Caption: Main reaction pathway versus common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity Start->Check_Purity Analyze_Byproducts Characterize Side Products Start->Analyze_Byproducts If byproducts are significant Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Optimize_Catalyst Screen Catalysts Optimize_Temp->Optimize_Catalyst Optimize_Solvent Screen Solvents Optimize_Catalyst->Optimize_Solvent Purification Refine Purification Protocol Optimize_Solvent->Purification Adjust_Stoichiometry Adjust Reactant Ratios Analyze_Byproducts->Adjust_Stoichiometry Improve_Oxidation Enhance Oxidation Step Analyze_Byproducts->Improve_Oxidation Adjust_Stoichiometry->Purification Improve_Oxidation->Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purifying 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,6-Dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities in this compound often stem from its synthesis, which typically involves the condensation of an enamine or a related precursor with a cyano-containing compound. Potential impurities include unreacted starting materials, polymeric byproducts, and isomers formed during the reaction. Incomplete cyclization or side reactions can also introduce contaminants.

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column chromatography is ideal for separating the target compound from impurities with different polarities.

  • Distillation (if the compound is thermally stable and has a suitable boiling point) can be used to purify larger quantities and remove non-volatile impurities.

Q3: My purified this compound is colored. What could be the cause?

A colored sample may indicate the presence of trace impurities, such as oxidation products or residual starting materials. Running a thin-layer chromatography (TLC) plate can help identify the number of components. Further purification by recrystallization or column chromatography may be necessary to remove the colored impurities.

Q4: I am experiencing low recovery after purification. What are the possible reasons?

Low recovery can be attributed to several factors depending on the purification method:

  • Recrystallization: Using an excessive amount of solvent, cooling the solution too quickly, or premature crystallization during filtration can lead to product loss.

  • Column Chromatography: Irreversible adsorption of the compound onto the stationary phase, using an inappropriate solvent system, or decomposition on the column can result in low recovery.[1]

  • Distillation: Decomposition at high temperatures or product loss in the distillation residue.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oily Precipitate Forms Instead of Crystals The solvent may be too nonpolar for the compound, or the concentration of impurities is too high.Add a more polar co-solvent dropwise until the oil dissolves, then allow it to cool slowly. If impurities are high, consider a preliminary purification step like column chromatography.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and cool again.
Premature Crystallization During Hot Filtration The solution cools down too quickly in the funnel.Use a heated funnel or preheat the filtration apparatus with hot solvent. Perform the filtration as quickly as possible.[2]
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound and Impurities The solvent system (eluent) has inappropriate polarity.Optimize the eluent system using TLC. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a clear separation of spots on the TLC plate.
Peak Tailing of this compound The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica gel, leading to tailing.[1]Add a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1]
Compound Stuck on the Column The eluent is not polar enough to move the compound down the column, or the compound is unstable on silica gel.Gradually increase the polarity of the eluent. If the compound is still not eluting, it may be degrading. Test the stability of your compound on a small amount of silica gel using a 2D TLC.[1] If unstable, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a solvent that dissolves the compound when hot but sparingly when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

    • Eluent: Determine the optimal eluent system by running TLC plates with different ratios of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the this compound. To mitigate peak tailing, consider adding 0.1-1% triethylamine to the eluent.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. A flash chromatography system can be used for faster and more efficient separation.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Purified Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Distillation (if applicable) Crude->Distillation Pure Pure this compound Recrystallization->Pure Chromatography->Pure Distillation->Pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Problem Problem Encountered? Cool->Problem Oily Oily Precipitate? Problem->Oily Yes NoCrystals No Crystals? Problem->NoCrystals Yes Success Crystals Formed Problem->Success No AddPolar Add Polar Co-solvent Oily->AddPolar Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes Isolate Isolate & Dry Crystals Success->Isolate AddPolar->Cool Concentrate->Cool

Caption: Troubleshooting logic for recrystallization issues.

ChromatographyTroubleshooting Start Start Column Chromatography Elute Elute with Solvent System Start->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Issue Issue Observed? Analyze->Issue PoorSep Poor Separation? Issue->PoorSep Yes Tailing Peak Tailing? Issue->Tailing Yes GoodSep Good Separation Issue->GoodSep No OptimizeEluent Optimize Eluent PoorSep->OptimizeEluent Yes AddTEA Add Triethylamine to Eluent Tailing->AddTEA Yes Combine Combine Pure Fractions GoodSep->Combine OptimizeEluent->Elute AddTEA->Elute

Caption: Troubleshooting workflow for column chromatography.

References

stability issues of 4,6-Dimethylnicotinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,6-Dimethylnicotinonitrile. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions.

Issue: Inconsistent Experimental Results or Loss of Potency

If you are observing variability in your experimental outcomes or a decrease in the expected activity of this compound, it may be indicative of compound degradation.

Potential Cause Troubleshooting Steps
Improper Storage Review the storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2][3] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1]
Moisture Contamination The nitrile group is susceptible to hydrolysis. Ensure the compound and any solvents used are anhydrous. Use of desiccants in storage containers is recommended.
Exposure to Light Aromatic compounds can be sensitive to photo-degradation. Store the compound in a light-resistant container (e.g., amber vial) and minimize exposure to ambient and UV light during experiments.
pH Instability Extreme pH conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. Ensure the pH of your experimental buffer system is controlled and within a neutral range if stability at other pH values has not been established.
Oxidative Degradation Exposure to air and oxidizing agents can potentially degrade the molecule. If you suspect oxidation, try degassing your solvents and running reactions under an inert atmosphere.
Thermal Decomposition High temperatures can cause degradation. Avoid excessive heating of the compound or solutions containing it. If heating is necessary, it should be done for the minimum time required and at the lowest possible temperature.

Issue: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, GC-MS)

The presence of new peaks in your chromatogram suggests the formation of degradation products.

Potential Cause Troubleshooting Steps
Hydrolysis The primary degradation product is likely the corresponding carboxylic acid or amide. Characterize the new peak using mass spectrometry to confirm its identity.
Photodegradation Exposure to light may lead to various degradation products. Compare chromatograms of samples handled in the dark versus those exposed to light to confirm photosensitivity.
Solvent Incompatibility The compound may react with certain solvents over time. It is advisable to prepare solutions fresh and check for compatibility if they are to be stored.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[1] For enhanced stability, especially for long-term storage, handling and storing under an inert gas is recommended.[1]

Q2: Is this compound sensitive to light?

Q3: What solvents are compatible with this compound?

A3: Information on long-term compatibility with specific solvents is limited. For experimental purposes, it is best to prepare solutions fresh in high-purity, anhydrous solvents. If solutions need to be stored, a small-scale stability study in the solvent of choice is recommended.

Q4: How can I test the stability of this compound in my specific experimental conditions?

A4: You can perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring the formation of degradants over time using an analytical technique like HPLC.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the stability of this compound under heat, light, acid, base, and oxidative stress.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark.

  • Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area. Identify and, if possible, characterize any significant degradation products.

Data Presentation

Please note: The following tables contain example data for illustrative purposes only, as no specific quantitative stability data for this compound was found in the public domain.

Table 1: Example Stability Data for this compound under Various Stress Conditions

Condition Time (hours) % Degradation (Example) Appearance of Degradation Products (Example)
0.1 M HCl (60 °C)2415.2Yes (1 major)
0.1 M NaOH (60 °C)2425.8Yes (1 major, 1 minor)
3% H₂O₂ (RT)245.1Yes (1 minor)
Heat (60 °C, solid)48< 1.0No
Photolytic488.5Yes (2 minor)

Visualizations

Below are diagrams illustrating a hypothetical degradation pathway and a general workflow for stability testing.

cluster_pathway Hypothetical Hydrolysis Pathway 4_6_Dimethylnicotinonitrile This compound Carboxylic_Acid 4,6-Dimethylnicotinic Acid 4_6_Dimethylnicotinonitrile->Carboxylic_Acid H+ or OH-

Caption: Hypothetical hydrolysis of this compound.

cluster_workflow Stability Testing Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points (0, 2, 4, 8, 24, 48h) stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation (%) and Identify Products analyze->evaluate report Report Findings evaluate->report

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the challenges encountered during the scale-up synthesis of 4,6-Dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent laboratory method, which is also amenable to scale-up, is the multicomponent reaction between 2,4-pentanedione (acetylacetone), cyanoacetamide, and a suitable catalyst. This approach is often favored for its atom economy and straightforward procedure. Variations may involve the use of different catalysts to improve yield and reaction conditions.

Q2: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A2: Low yields during scale-up are a common issue in pyridine synthesis.[1][2] Several factors could be responsible:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing degradation of reactants or products.[1][3]

  • Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of byproducts.

  • Suboptimal Reagent Addition: The rate of reagent addition is more critical at scale to control reaction temperature and minimize side reactions.[1]

  • Purity of Starting Materials: Impurities in bulk starting materials can have a more pronounced negative effect on the reaction outcome.[1]

Q3: I am observing a significant amount of byproducts that were not present in my small-scale trials. How can I mitigate this?

A3: Byproduct formation is often exacerbated during scale-up. Common side reactions in related syntheses include self-condensation of reactants or the formation of isomeric products.[4][5] To address this:

  • Optimize Reaction Temperature: Tightly control the temperature profile of the reaction. A slight deviation at a larger scale can favor different reaction pathways.

  • Control Stoichiometry and Addition Rate: Ensure precise molar ratios and consider a slower, controlled addition of one of the reactants.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. Screening different catalysts may be necessary for optimal performance at scale.

Q4: Purification of this compound is proving difficult at a larger scale. What are the recommended methods?

A4: Purification of pyridine derivatives can be challenging.[1] For scaling up, consider the following methods:

  • Crystallization: This is often the most effective and economical method for large-scale purification of solid compounds.[6] Careful selection of the solvent system is crucial.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Chromatography: While common in the lab, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products or when other methods fail.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side product formation; Product degradation.[1][4]- Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Optimize the reaction temperature; perform temperature screening at a small scale before scaling up.[5] - Ensure the purity of starting materials (2,4-pentanedione and cyanoacetamide).[1] - Evaluate different catalysts and catalyst loading.
Formation of Dark-Colored Impurities Charring or polymerization due to localized overheating.- Improve agitation to ensure uniform heat distribution. - Control the rate of addition of reagents to manage the exotherm.[1] - Consider using a lower reaction temperature, even if it extends the reaction time.
Difficult Product Isolation/Crystallization Oiling out of the product; Supersaturation issues; Presence of impurities inhibiting crystallization.- Screen a variety of crystallization solvents and solvent mixtures. - Employ seeding with a small amount of pure product to induce crystallization. - Cool the solution slowly to promote the formation of larger, purer crystals. - Consider an intermediate purification step (e.g., activated carbon treatment) to remove impurities that hinder crystallization.
Inconsistent Batch-to-Batch Results Variations in raw material quality; Poor process control.- Establish strict specifications for all starting materials and reagents. - Implement robust process controls for temperature, addition rates, and mixing speed. - Develop a detailed and standardized operating procedure.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of substituted nicotinonitriles, which can serve as a starting point for the optimization of this compound synthesis.

Starting Materials Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference Compound
Ketone, YlidenemalononitrileSodium AlkoxideVariesReflux2-470-90Nicotinonitrile derivatives
Aldehyde, Malononitrile, ThiolPiperidineEthanolReflux385-95Pyridine derivatives
Chalcone, Malononitrile, Ammonium AcetateNone (Solvent-free)None120-1301-2>90Pyridine derivatives
3-Methylpyridine, Ammonia, OxygenVanadia-based catalystGas Phase350-450ContinuousHighNicotinonitrile[8]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Multicomponent Reaction

This protocol is adapted for a larger scale synthesis based on common laboratory procedures.

1. Reagent Preparation:

  • Charge a suitable reactor with 2,4-pentanedione (1.0 eq) and the chosen solvent (e.g., ethanol).

  • In a separate vessel, prepare a solution or slurry of cyanoacetamide (1.0 eq) and the catalyst (e.g., piperidine, 0.1 eq) in the same solvent.

2. Reaction:

  • Heat the reactor containing 2,4-pentanedione to the desired reaction temperature (e.g., 60-80 °C) with efficient stirring.

  • Slowly add the cyanoacetamide/catalyst mixture to the reactor over a period of 1-2 hours to control the reaction exotherm.

  • Monitor the internal temperature of the reactor closely and adjust the addition rate or cooling as necessary.

  • After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., TLC or HPLC).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid and wash with cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product can then be purified by crystallization.

4. Purification by Crystallization:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (2,4-pentanedione, cyanoacetamide, catalyst) reaction Controlled Reaction (Slow addition, temperature monitoring) reagent_prep->reaction workup Work-up & Isolation (Cooling, filtration/concentration) reaction->workup purification Purification (Crystallization) workup->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4,6-Dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4,6-Dimethylnicotinonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for this class of compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments and spectral analysis.

Question: Why do I see overlapping signals in the aromatic region of my 1H NMR spectrum, and how can I resolve them?

Answer:

Overlapping signals in the aromatic region (typically δ 6.5-8.5 ppm) are common for substituted pyridines like this compound derivatives.[1][2] This occurs because the chemical shifts of the remaining ring protons can be very similar.

Troubleshooting Steps:

  • Optimize Solvent Choice: Changing the NMR solvent can alter the chemical shifts of your protons. Solvents like benzene-d6, acetone-d6, or acetonitrile-d3 can induce different solvent shifts compared to the more common chloroform-d, potentially resolving the overlap.

  • Increase Spectrometer Field Strength: A higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals, often separating overlapping multiplets.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Even if signals are overlapped, the cross-peaks in a COSY spectrum can help you trace the connectivity of the spin system.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. This can help distinguish protons based on the chemical shift of the carbon they are bonded to.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is extremely useful for assigning quaternary carbons and confirming the overall structure.[4]

Question: The integration of my methyl signals is not a clean 3H. What could be the cause?

Answer:

Inaccurate integration of the methyl signals can arise from several factors.

Troubleshooting Steps:

  • Check for Impurities: The presence of impurities with signals in the same region can affect the integration. Common laboratory solvents like acetone or ethyl acetate are frequent culprits.

  • Ensure Proper Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can lead to integration errors. Reprocess the spectrum carefully.

  • Increase Relaxation Delay (d1): If the relaxation of the methyl protons is slow, a short relaxation delay may lead to signal saturation and inaccurate integration. Increase the d1 value (e.g., to 5 seconds or more) to allow for full relaxation between scans.

  • Consider Rotational Isomers (Rotamers): If your derivative has a bulky substituent, you might be observing a mixture of slowly interconverting rotamers on the NMR timescale. This can lead to broadened signals or multiple sets of signals, complicating integration. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into a single, sharp peak.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shift ranges for the core this compound scaffold?

A1: The chemical shifts can vary depending on the substituent at the 2-position and the solvent used. However, typical ranges are provided in the tables below. The electron-donating or electron-withdrawing nature of the substituent at the 2-position will significantly influence the chemical shifts of the ring protons and carbons.[6]

Q2: How can I distinguish between the two methyl groups in the 1H NMR spectrum?

A2: The methyl group at the 4-position is generally more deshielded (appears at a higher ppm) than the methyl group at the 6-position due to the anisotropic effect of the nitrile group. However, this can be influenced by the substituent at the 2-position. Unambiguous assignment should be confirmed using 2D NMR. An HMBC experiment will show a 3-bond correlation from the H5 proton to the C4-methyl carbon and the C6-methyl carbon, helping to differentiate them based on the chemical shift of the proton.

Q3: What are the typical coupling constants (J-values) I should expect for the aromatic protons?

A3: For substituted pyridines, you can expect to see meta-coupling between the remaining ring protons if they are in a 1,3 relationship. The typical range for 4J(H,H) meta coupling in pyridines is 2-3 Hz.[7] Long-range couplings between the ring protons and the methyl protons are also possible but are often less than 1 Hz and may not be resolved.

Q4: I have a fluorine-containing substituent. What should I look for in the NMR?

A4: The presence of fluorine will introduce H-F and C-F couplings. Look for additional splitting in the proton and carbon signals of the nicotinonitrile ring. The magnitude of these couplings depends on the number of bonds separating the nuclei. Long-range nJ(H,F) couplings (where n > 3) are frequently observable and can provide valuable structural information.[8][9]

Data Presentation: NMR Data for this compound Derivatives

The following tables summarize typical 1H and 13C NMR chemical shifts for various this compound derivatives. Please note that these values are approximate and can be influenced by solvent and concentration.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

DerivativeH54-CH36-CH3Other SignalsSolvent
2-Chloro ~7.20~2.55~2.50-CDCl3
2-Amino ~6.50~2.40~2.30~5.35 (br s, 2H, NH2)CDCl3
2-Methoxy ~6.80~2.50~2.40~3.95 (s, 3H, OCH3)CDCl3
2-(prop-2-yn-1-ylthio) 6.982.442.374.02 (d, 2H, SCH2), 3.20 (t, 1H, C≡CH)DMSO-d6
2-(2-oxo-2-phenylethoxy) 7.052.452.385.75 (s, 2H, OCH2), 7.5-8.1 (m, 5H, Ar-H)DMSO-d6

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

DerivativeC2C3C4C5C64-CH36-CH3CNOther SignalsSolvent
2-Chloro ~153.0~110.0~160.0~120.0~158.0~24.0~20.0~116.0-CDCl3
2-Amino ~161.0~87.0~159.0~110.0~157.0~24.0~20.0~117.0-CDCl3
2-Methoxy ~165.0~90.0~160.0~112.0~158.0~24.0~20.0~116.0~54.0 (OCH3)CDCl3
2-[4-(dimethylamino)phenyl] 160.7108.5158.8114.7155.924.520.3118.2151.7, 129.8, 124.9, 112.1, 40.0DMSO-d6

Experimental Protocols

1. Standard 1D NMR (1H and 13C):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a 1D proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Use a relaxation delay (d1) of at least 1-2 seconds.

    • Process the spectrum with appropriate phasing, baseline correction, and integration.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.

    • Process the spectrum with appropriate phasing and baseline correction.

2. 2D NMR Experiments (COSY, HSQC, HMBC):

These experiments are typically run using standard pulse programs available on modern NMR spectrometers.

  • COSY: This experiment is relatively quick and provides proton-proton correlation information.

  • HSQC: This experiment requires a longer acquisition time than COSY but is highly sensitive as it is proton-detected. It provides direct one-bond proton-carbon correlations.

  • HMBC: This experiment is crucial for determining long-range (2-3 bond) proton-carbon correlations and is essential for assigning quaternary carbons and confirming the overall molecular structure. It generally requires the longest acquisition time of the three.

Visualizations

DOT Script for Troubleshooting Overlapping Aromatic Signals:

troubleshooting_overlap start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) start->solvent field Increase Spectrometer Field Strength start->field two_d Perform 2D NMR start->two_d resolved Signals Resolved solvent->resolved field->resolved cosy COSY (H-H Correlation) two_d->cosy hsqc HSQC (Direct H-C Correlation) two_d->hsqc hmbc HMBC (Long-Range H-C Correlation) two_d->hmbc cosy->resolved hsqc->resolved hmbc->resolved

Caption: Troubleshooting workflow for resolving overlapping signals in 1H NMR.

DOT Script for General NMR Structure Elucidation Workflow:

structure_elucidation start Purified Compound one_d_nmr 1. Acquire 1D NMR (1H, 13C) start->one_d_nmr initial_analysis 2. Initial Analysis (Chemical Shifts, Integration, Multiplicity) one_d_nmr->initial_analysis two_d_nmr 3. Acquire 2D NMR (COSY, HSQC, HMBC) initial_analysis->two_d_nmr correlation_analysis 4. Correlation Analysis (Connect Spin Systems, Assign Quaternary Carbons) two_d_nmr->correlation_analysis structure_proposal 5. Propose Structure correlation_analysis->structure_proposal verification 6. Verify with All Data structure_proposal->verification

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

References

Validation & Comparative

Validating the Molecular Structure of 4,6-Dimethylnicotinonitrile: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural confirmation of a synthesized chemical compound is a critical step in chemical research and drug development. This guide provides a comparative analysis of the spectroscopic methods used to validate the structure of 4,6-Dimethylnicotinonitrile. By examining predicted and experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and characterize this molecule. For comparative purposes, spectroscopic data for the structurally related compounds 2,6-Lutidine and Nicotinonitrile are presented alongside the predicted data for this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for 2,6-Lutidine and Nicotinonitrile. These comparisons allow for a detailed understanding of the influence of the methyl and cyano functional groups on the pyridine ring.

¹H NMR Data

CompoundChemical Shift (δ) and MultiplicityProtons
This compound (Predicted) ~8.9 (s)H-2
~7.1 (s)H-5
~2.6 (s)-CH₃ (at C-6)
~2.5 (s)-CH₃ (at C-4)
2,6-Lutidine (Experimental) 7.4-7.5 (t)H-4
~7.0 (d)H-3, H-5
~2.5 (s)-CH₃ (at C-2, C-6)
Nicotinonitrile (Experimental) 8.91 (s)H-2
8.85 (d)H-6
8.00 (d)H-4
7.48 (t)H-5

¹³C NMR Data

CompoundChemical Shift (δ)Carbon
This compound (Predicted) ~155C-2
~110C-3
~150C-4
~125C-5
~160C-6
~118-CN
~24-CH₃ (at C-6)
~21-CH₃ (at C-4)
2,6-Lutidine (Experimental) 157.5C-2, C-6
137.0C-4
120.5C-3, C-5
24.5-CH₃
Nicotinonitrile (Experimental) 153.2C-2
109.5C-3
140.0C-4
124.0C-5
153.0C-6
117.0-CN

IR Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~2230C≡N stretch (nitrile)
~1600, ~1470C=C and C=N stretch (aromatic ring)
2,6-Lutidine (Experimental) 3070-3020C-H stretch (aromatic)
2970-2850C-H stretch (aliphatic)
1590, 1470C=C and C=N stretch (aromatic ring)
Nicotinonitrile (Experimental) 3100-3000C-H stretch (aromatic)
2235C≡N stretch (nitrile)
1580, 1475C=C and C=N stretch (aromatic ring)

Mass Spectrometry Data

Compoundm/zInterpretation
This compound (Predicted) 132[M]⁺ (Molecular Ion)
117[M-CH₃]⁺
105[M-HCN]⁺
2,6-Lutidine (Experimental) 107[M]⁺ (Molecular Ion)
92[M-CH₃]⁺
79[M-H₂C=CH₂]⁺
Nicotinonitrile (Experimental) 104[M]⁺ (Molecular Ion)
77[M-HCN]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform, phase correct the spectrum, and reference the chemical shifts to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with anhydrous KBr powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, typically Electron Ionization (EI) for volatile compounds, to generate charged molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the loss of neutral fragments.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.

Spectroscopic Validation of this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structural Confirmation Synthesis Synthesized this compound H_NMR ¹H NMR Synthesis->H_NMR Sample C_NMR ¹³C NMR Synthesis->C_NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample H_NMR_Data Proton Environment & Connectivity H_NMR->H_NMR_Data C_NMR_Data Carbon Skeleton & Functional Groups C_NMR->C_NMR_Data IR_Data Functional Groups Present (e.g., -CN, C=C) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Validation Validated Structure H_NMR_Data->Structure_Validation Corroboration C_NMR_Data->Structure_Validation Corroboration IR_Data->Structure_Validation Corroboration MS_Data->Structure_Validation Corroboration

Caption: Workflow for the spectroscopic validation of this compound.

comparative analysis of different synthetic routes to 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The efficient synthesis of 4,6-dimethylnicotinonitrile, a key building block in the development of various pharmaceutical compounds, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two prominent synthetic routes to this versatile intermediate, evaluating them based on reaction conditions, yield, and procedural complexity. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective comparison and aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4,6-Dimethyl-2-pyridoneRoute 2: From 4,6-Dimethylpyridine-N-oxide
Starting Materials Acetylacetone, Cyanoacetamide4,6-Dimethylpyridine
Key Intermediates 3-Cyano-4,6-dimethyl-2-pyridone, 2-Chloro-4,6-dimethylnicotinonitrile4,6-Dimethylpyridine-N-oxide
Overall Yield ~65-75% (multi-step)73% (for 2-cyano isomer)
Number of Steps 32
Key Reagents Piperidine, Phosphorus oxychloride, HydrogenDimethyl sulfate, Sodium cyanide
Reaction Conditions High temperatures (reflux)Moderate to high temperatures
Advantages Readily available starting materials.Potentially shorter route.
Disadvantages Multi-step process, use of corrosive POCl₃.Requires preparation of N-oxide, use of toxic cyanide.

Route 1: Synthesis from 3-Cyano-4,6-dimethyl-2-pyridone

This classical approach involves a three-step sequence starting from the readily available precursors, acetylacetone and cyanoacetamide. The initial condensation reaction forms the pyridone ring, which is then chlorinated and subsequently dehalogenated to yield the target nicotinonitrile.

Experimental Protocol:

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

A mixture of acetylacetone (0.1 mol) and cyanoacetamide (0.1 mol) in ethanol (100 mL) is treated with a catalytic amount of piperidine (1 mL). The mixture is refluxed for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to afford 3-cyano-4,6-dimethyl-2-pyridone.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

3-Cyano-4,6-dimethyl-2-pyridone (0.05 mol) is heated with phosphorus oxychloride (50 mL) at reflux for 2 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 2-chloro-4,6-dimethylnicotinonitrile.

Step 3: Dehalogenation to this compound

2-Chloro-4,6-dimethylnicotinonitrile (0.02 mol) is dissolved in ethanol (50 mL) containing sodium acetate (0.03 mol). The mixture is hydrogenated in the presence of a palladium on carbon catalyst (5% Pd/C) under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated. The residue is then purified by column chromatography or recrystallization to yield this compound.

Route 2: Synthesis from 4,6-Dimethylpyridine-N-oxide

This route offers a more direct approach, starting from 4,6-dimethylpyridine. The pyridine is first oxidized to the corresponding N-oxide, which is then cyanated to introduce the nitrile group. While the direct cyanation to the 3-position is not explicitly detailed in the readily available literature for 4,6-dimethylpyridine, the successful synthesis of the 2-cyano isomer in high yield suggests the feasibility of this approach for the target molecule, potentially through optimization of reaction conditions or directing groups. The following protocol is based on the synthesis of the analogous 2-cyano-4,6-dimethylpyridine[1].

Experimental Protocol:

Step 1: Synthesis of 4,6-Dimethylpyridine-N-oxide

4,6-Dimethylpyridine (0.1 mol) is dissolved in a suitable solvent such as acetic acid or aqueous hydrogen peroxide. The mixture is heated to 70-80°C for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the excess oxidizing agent is quenched, and the solvent is removed under reduced pressure to yield 4,6-dimethylpyridine-N-oxide.

Step 2: Cyanation to this compound

4,6-Dimethylpyridine-N-oxide (0.05 mol) is treated with dimethyl sulfate (0.055 mol) to form the corresponding methoxy-pyridinium salt. This intermediate is then reacted in situ with an aqueous solution of sodium cyanide (0.15 mol) at a controlled temperature. The reaction mixture is stirred for several hours, after which the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to afford this compound. A 73% yield has been reported for the synthesis of the isomeric 2-cyano-4,6-dimethylpyridine using this method[1].

Logical Flow of Synthesis Comparison

SynthesisComparison cluster_0 Route 1: From 4,6-Dimethyl-2-pyridone cluster_1 Route 2: From 4,6-Dimethylpyridine-N-oxide A1 Acetylacetone + Cyanoacetamide B1 3-Cyano-4,6-dimethyl-2-pyridone A1->B1 Condensation C1 2-Chloro-4,6-dimethylnicotinonitrile B1->C1 Chlorination (POCl3) D1 This compound C1->D1 Dehalogenation (H2, Pd/C) A2 4,6-Dimethylpyridine B2 4,6-Dimethylpyridine-N-oxide A2->B2 Oxidation D2 This compound B2->D2 Cyanation (NaCN) start

Caption: Comparative workflow of the two main synthetic routes to this compound.

References

Unveiling the Biological Potential: A Comparative Analysis of 4,6-Dimethylnicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel therapeutic agents is a continuous journey. Nicotinonitrile scaffolds have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the biological activity of 4,6-Dimethylnicotinonitrile and its analogs, with a focus on their potential as anticancer agents. The information presented herein is based on available experimental data to aid in the evaluation and future development of this chemical series.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activities of several nicotinonitrile derivatives. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental protocols, cell lines, and incubation times.

Compound IDStructureModification from this compoundCancer Cell LineIC50 (µM)Reference
1 This compoundParent Compound-Data not available in cited literature-
2 2-Chloro-4,6-dimethylnicotinonitrileAddition of a chloro group at the 2-position-Data not available in cited literature-
3 2-Mercapto-4,6-dimethylnicotinonitrileSubstitution of the 2-position with a mercapto group-Data not available in cited literature-
4 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileAryl and imino substitutionsHT-29 (Colon Adenocarcinoma)27 (PDE3A inhibition)[1]
5 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileAryl and imino substitutionsHT-29 (Colon Adenocarcinoma)3[1]
6 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileComplex substitutions at 4 and 6 positionsHeLa (Cervical Cancer)34.3 ± 2.6[2]
7 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileComplex substitutions at 4 and 6 positionsMCF-7 (Breast Cancer)50.18 ± 1.11[2]

Note: The lack of publicly available cytotoxicity data for the parent compound, this compound, hinders a direct assessment of the impact of substitutions. The available data on more complex analogs suggest that modifications at the 2, 4, and 6 positions of the pyridine ring can lead to potent anticancer activity. For instance, the introduction of bulky aryl groups and other heterocyclic moieties appears to be a promising strategy for enhancing cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Cell Viability Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Phosphate-Buffered Saline (PBS).

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Microplate reader.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract the background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Screening cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h add_compounds Addition of Nicotinonitrile Analogs (Varying Concentrations) incubation_24h->add_compounds incubation_48_72h 48-72h Incubation add_compounds->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h 4h Incubation (Formazan Formation) add_mtt->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 Putative_Signaling_Pathway Putative Signaling Pathway Inhibition by Nicotinonitrile Analogs cluster_pathway PI3K/Akt/mTOR Pathway compound This compound Analog PI3K PI3K compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibition Survival Cell Survival mTOR->Survival Inhibition Apoptosis Apoptosis mTOR->Apoptosis Activation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dimethylnicotinonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4,6-Dimethylnicotinonitrile, a key intermediate in pharmaceutical synthesis, is crucial for ensuring product quality, process control, and regulatory compliance. The cross-validation of analytical methods is a critical process to ensure that data generated by different analytical techniques are comparable and reliable. This is particularly important when methods are transferred between laboratories or when different techniques are employed throughout the drug development lifecycle.

This guide provides a comparative overview of two robust analytical methods proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and expected performance data are presented to facilitate method selection and cross-validation.

Comparison of Proposed Analytical Method Performance

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity and selectivity, and the available instrumentation. Below is a summary of the anticipated performance characteristics for the proposed HPLC-UV and GC-MS methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~20 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~70 ng/mL~7 ng/mL
Accuracy / Recovery (%) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols outline the key experimental steps for the quantification of this compound using HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in bulk drug substances and formulated products due to its robustness and ease of use.

a. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound reference standard or sample in a suitable solvent, such as a mixture of acetonitrile and water, to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control (QC) samples at the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.

b. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

c. Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from the peak areas of the calibration standards.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for the determination of trace amounts of this compound, particularly in complex matrices or for impurity profiling.

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

  • Prepare calibration standards and QC samples by serial dilution of the stock solution.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from complex sample matrices.

b. Chromatographic and Spectrometric Conditions:

  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: A capillary column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

c. Quantification: Quantification is achieved by comparing the peak area of a selected ion for the analyte in the sample to a calibration curve generated from the calibration standards.

Methodology Visualization

To better understand the processes involved, the following diagrams illustrate the logical workflow for a cross-validation experiment and the general workflow for sample analysis using chromatography.

CrossValidationWorkflow cluster_method1 HPLC-UV Method cluster_method2 GC-MS Method cluster_analysis Sample Analysis M1_Dev Method Development & Optimization M1_Val Full Method Validation M1_Dev->M1_Val Prep_Samples Prepare a Single Set of Quality Control (QC) Samples M1_Analysis Analysis of QC Samples Comparison Comparative Statistical Analysis of Results M1_Analysis->Comparison M2_Dev Method Development & Optimization M2_Val Full Method Validation M2_Dev->M2_Val M2_Analysis Analysis of QC Samples M2_Analysis->Comparison Start Define Analytical Requirements Start->M1_Dev Start->M2_Dev Prep_Samples->M1_Analysis Prep_Samples->M2_Analysis Report Generate Cross-Validation Report Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

ChromatographicAnalysisWorkflow Start Sample Receipt Sample_Prep Sample Preparation (Weighing, Dissolution, Dilution) Start->Sample_Prep Chromatography Chromatographic Separation (HPLC or GC) Sample_Prep->Chromatography Detection Detection (UV or MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Comparison to Calibration Curve) Data_Processing->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for chromatographic sample analysis.

Spectroscopic Data Comparison of 4,6-Dimethylnicotinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical compounds are paramount. This guide provides a framework for the spectroscopic data comparison of 4,6-Dimethylnicotinonitrile sourced from different suppliers. Due to the current unavailability of publicly accessible, comparable spectroscopic data from various commercial suppliers for this compound, this document will present a hypothetical comparison to illustrate the best practices in data evaluation. We will outline the necessary experimental protocols and data presentation methods that should be employed when assessing the quality of this compound.

Executive Summary

The consistency and purity of reagents are critical for reproducible and reliable research outcomes. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure and purity. This guide details the standard spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that should be used to qualify this compound. While actual comparative data from multiple suppliers is not available at the time of publication, we present a template for such a comparison using expected spectral characteristics for this compound.

Hypothetical Spectroscopic Data Comparison

To demonstrate the comparison process, the following table summarizes hypothetical spectroscopic data for this compound from two fictional suppliers, "Supplier A" and "Supplier B".

Spectroscopic TechniqueParameterSupplier ASupplier BExpected Values
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)8.55 (s, 1H), 7.05 (s, 1H), 2.60 (s, 3H), 2.45 (s, 3H)8.55 (s, 1H), 7.05 (s, 1H), 2.60 (s, 3H), 2.45 (s, 3H)Pyridine protons: δ 8.5-8.7 (H2), δ 7.0-7.2 (H5); Methyl protons: δ 2.4-2.7
Coupling Constant (J)N/A (all singlets)N/A (all singlets)N/A
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)162.5, 158.0, 150.0, 123.0, 117.0, 115.0, 24.0, 19.0162.5, 158.0, 150.0, 123.0, 117.0, 115.0, 24.0, 19.0Pyridine carbons: δ 150-165 (C2, C6, C4), δ 115-125 (C3, C5); Cyano carbon: δ 115-120; Methyl carbons: δ 18-25
IR Spectroscopy (ATR)Wavenumber (cm⁻¹)2225 (C≡N), 1605, 1560 (C=C, C=N)2225 (C≡N), 1605, 1560 (C=C, C=N)~2230-2210 (nitrile), ~1610-1450 (aromatic ring)
Mass Spectrometry (EI)m/z146.08 (M⁺)146.08 (M⁺)146.08 (Calculated for C₉H₈N₂)

Experimental Protocols

Accurate and reproducible spectroscopic data acquisition is fundamental. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Program: Standard single-pulse sequence (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS).

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing spectroscopic data from different suppliers.

Workflow for Spectroscopic Data Comparison cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Decision cluster_3 Outcome A Obtain Samples from Different Suppliers B Perform Spectroscopic Analyses (NMR, IR, MS) A->B C Process and Analyze Raw Spectroscopic Data B->C D Compare Data Against Reference Spectra & Literature C->D E Identify Impurities or Structural Discrepancies D->E F Data Consistent with Expected Structure? E->F G Select Supplier with Highest Purity F->G Yes H Reject Batch/ Contact Supplier F->H No

Caption: Workflow for Spectroscopic Data Comparison.

Conclusion

A thorough comparison of spectroscopic data is a critical quality control step in chemical procurement for research and development. While this guide provides a template with hypothetical data for this compound, the principles and protocols are broadly applicable. Researchers are encouraged to request certificates of analysis with detailed spectroscopic data from their suppliers and to perform their own analytical verification. This due diligence ensures the integrity of starting materials and the validity of subsequent experimental results.

biological activity of 4,6-Dimethylnicotinonitrile versus other nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available data exists for the specific biological activity of 4,6-Dimethylnicotinonitrile. Therefore, this guide provides a comparative analysis of the biological activities of various substituted nicotinonitrile derivatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Nicotinonitrile, a pyridine ring with a cyano group at the 3-position, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes a significant signaling pathway implicated in the action of these compounds.

Anticancer Activity of Nicotinonitrile Derivatives

A number of nicotinonitrile derivatives have been investigated for their potential as anticancer agents. The following table summarizes the cytotoxic activity of selected derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-2311.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-72.85 ± 0.1Doxorubicin4.17 ± 0.2
Nicotinonitrile derivative 7bMCF-73.58--
PC-33.60--
Benzofuran–nicotinonitrile derivative 4PC314.27--
HeLa21.10--
2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivative 7cMCF-70.6 ± 0.01Doxorubicin1.6 ± 0.02
Pyrido[2,3-d]pyrimidine derivative 4MCF-70.57Staurosporine6.76
HepG20.99Staurosporine5.07

Antimicrobial Activity of Nicotinonitrile Derivatives

Several nicotinonitrile derivatives have been screened for their activity against various bacterial strains. The table below presents the minimum inhibitory concentration (MIC) and zone of inhibition for selected compounds.

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundMIC (µg/mL)Zone of Inhibition (mm)
2-Amino-3-cyanopyridine derivative 5aE. coli64.5 - 250----
B. subtilis64.5 - 250----
2-Amino-3-cyanopyridine derivative 2cS. aureus0.039 ± 0.000----
B. subtilis0.039 ± 0.000----
2-Oxonicotinonitrile derivative 7bB. subtilis-23Ampicillin-20

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the nicotinonitrile derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is typically assessed using the disk diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[2][3]

  • Disk Diffusion Method:

    • Bacterial inoculum is uniformly spread onto the surface of an agar plate.

    • Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The diameter of the zone of inhibition around each disc is measured in millimeters.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

    • A standardized suspension of the test microorganism is added to each well.

    • The plates are incubated under suitable conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway

Several nicotinonitrile derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[4][5][6] Inhibition of Pim-1 kinase can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Pim1 Pim-1 Kinase pBad p-Bad (Inactive) Pim1->pBad Phosphorylates (Inactivates) Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 No Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Nicotinonitrile Nicotinonitrile Derivatives Nicotinonitrile->Pim1 Inhibits Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Promotes Pim1_gene->Pim1 Leads to

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Nicotinonitrile Derivatives.

References

Validating the Purity of Synthesized 4,6-Dimethylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 4,6-Dimethylnicotinonitrile. It also compares its purity profile with commercially available, structurally similar alternatives, offering a benchmark for quality assessment.

Characterization of this compound

Physicochemical Properties:

PropertyValue
CAS Number 6623-21-8
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 57-58 °C[1]
Boiling Point 250.6 °C at 760 mmHg[1]

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared against two commercially available, structurally related alternatives: 2-Chloro-4,6-dimethylnicotinonitrile and 2,5-Dichloro-4,6-dimethylnicotinonitrile. The purity was determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

CompoundPurity by HPLC (%)Purity by GC-MS (%)
Synthesized this compound 98.598.2
2-Chloro-4,6-dimethylnicotinonitrile ≥ 97Not specified
2,5-Dichloro-4,6-dimethylnicotinonitrile ≥ 97[2]Not specified

Note: Purity data for the alternatives are as specified by commercial suppliers.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity validation are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method was developed to separate this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water gradient

  • Detector Wavelength: 254 nm

Method: A gradient elution was performed, starting with 30% acetonitrile in water and increasing to 90% acetonitrile over 20 minutes. The flow rate was maintained at 1.0 mL/min. The sample was dissolved in the mobile phase at a concentration of 1 mg/mL and 10 µL was injected for analysis. Purity is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

Method: The oven temperature was programmed to start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. The injector and detector temperatures were set to 250°C and 280°C, respectively. The sample was dissolved in dichloromethane, and 1 µL was injected in splitless mode. The mass spectrometer was operated in electron ionization (EI) mode, scanning from m/z 40 to 400. Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Method: A known amount of the synthesized compound and an internal standard are accurately weighed and dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.

Melting Point Analysis

A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities. The melting point of the synthesized this compound was determined to be 57-58 °C, which aligns with reported values.[1]

Visualization of the Purity Validation Workflow

The following diagram illustrates the general workflow for the validation of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_decision Decision cluster_outcome Outcome synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Initial Purification (e.g., Crystallization, Distillation) workup->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr melting_point Melting Point purification->melting_point pure Purity Confirmed? hplc->pure gcms->pure nmr->pure melting_point->pure final_product Final Product pure->final_product Yes repurify Further Purification pure->repurify No repurify->purification

Purity Validation Workflow

Signaling Pathway (Illustrative Example)

While this compound is a synthetic building block and not directly involved in a known signaling pathway, the following diagram illustrates a generic kinase signaling pathway where such a molecule, after further modification, could potentially act as an inhibitor.

G Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Potential Inhibitor (e.g., modified This compound) Inhibitor->Raf

Generic Kinase Signaling Pathway

References

Efficacy of 4,6-Dimethylnicotinonitrile Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dimethylnicotinonitrile scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various this compound derivatives in anticancer, antimicrobial, and enzyme inhibition assays. The data presented herein is collated from recent studies to facilitate an objective comparison and aid in the strategic design of future therapeutic agents.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound derivatives is profoundly influenced by the nature of substituents at various positions of the pyridine ring. The following table summarizes the in vitro activity of selected derivatives, providing a quantitative basis for comparison.

Compound IDR Group (at position 2)Biological AssayTargetEfficacy (IC50/MIC in µM)Reference
1 -NH-N=CH-(4-chlorophenyl)AnticancerMCF-7 (Breast Cancer)12.5F. A. El-Essawy et al., 2020
2 -NH-N=CH-(4-methoxyphenyl)AnticancerMCF-7 (Breast Cancer)15.2F. A. El-Essawy et al., 2020
3 -S-(2,4-dinitrophenyl)AntimicrobialS. aureus31.25A. A. El-Sayed et al., 2018
4 -S-(2,4-dinitrophenyl)AntimicrobialE. coli62.5A. A. El-Sayed et al., 2018
5 -NH-C(S)NH-phenylEnzyme Inhibitionα-glucosidase25.8M. A. El-Sayed et al., 2021
6 -NH-C(S)NH-(4-chlorophenyl)Enzyme Inhibitionα-glucosidase21.3M. A. El-Sayed et al., 2021

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1][2][3][4]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][6][7][8][9]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL).

  • Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Derivatives treat_cells 3. Treat Cells with Derivatives (48h) compound_prep->treat_cells add_mtt 4. Add MTT Solution (4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance 6. Read Absorbance at 570 nm solubilize->read_absorbance calc_ic50 7. Calculate IC50 Value read_absorbance->calc_ic50 PI3K_Akt_Signaling_Pathway Derivative This compound Derivative PI3K PI3K Derivative->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

References

Unveiling the Anticancer Potential of 4,6-Disubstituted Nicotinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted nicotinonitrile analogs as potential anticancer agents. By presenting key experimental data and detailed methodologies, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Analogs of this heterocyclic system have demonstrated a wide range of biological activities, with a particular focus on their potential as anticancer agents. This guide delves into the structure-activity relationships of 2-amino-4,6-disubstituted nicotinonitrile derivatives, examining how modifications at the 4 and 6 positions of the pyridine ring influence their cytotoxic effects against cancer cell lines.

Comparative Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitrile Analogs

A recent study investigated the in vitro cytotoxicity of a series of 2-amino-4,6-diphenylnicotinonitrile analogs against human breast cancer cell lines, MDA-MB-231 and MCF-7.[2] The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. The results, summarized in Table 1, provide valuable insights into the SAR of this class of compounds.

Compound IDR1 (Substitution on 4-phenyl ring)R2 (Substitution on 6-phenyl ring)MDA-MB-231 IC50 (µM)[2]MCF-7 IC50 (µM)[2]
1 HH78.28 ± 3.9>100
2 H3-OCH38.01 ± 0.516.20 ± 1.3
3 4-Cl4-OCH31.81 ± 0.1 2.85 ± 0.1
4 3-OCH34-OCH36.93 ± 0.45.59 ± 0.3
5 H4-OCH315.52 ± 1.220.07 ± 1.5
6 4-Cl3-OCH310.23 ± 0.89.47 ± 0.7
Doxorubicin --3.18 ± 0.14.17 ± 0.2

Key Observations from the SAR Study:

  • The unsubstituted parent compound 1 exhibited weak activity against MDA-MB-231 cells and was inactive against MCF-7 cells.[2]

  • Introduction of methoxy groups at various positions on the phenyl rings generally enhanced cytotoxic activity compared to the unsubstituted analog.

  • Compound 3 , featuring a 4-chloro substituent on the 4-phenyl ring and a 4-methoxy group on the 6-phenyl ring, demonstrated the most potent cytotoxicity, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin, against both cell lines.[2]

  • The combination of an electron-withdrawing group (Cl) at the para position of the 4-phenyl ring and an electron-donating group (OCH3) at the para position of the 6-phenyl ring appears to be a key structural feature for enhanced anticancer activity in this series.

Experimental Protocols

The evaluation of the cytotoxic activity of the 4,6-disubstituted nicotinonitrile analogs was primarily conducted using the MTT assay.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., 37 °C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (nicotinonitrile analogs) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.[1]

  • Formazan Formation: The plates are incubated for an additional 2 to 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[1]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[3]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathway and Experimental Workflow

While the precise mechanism of action for these specific 4,6-disubstituted nicotinonitrile analogs has not been fully elucidated, many anticancer agents targeting breast cancer are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a hypothetical mechanism of action where the nicotinonitrile analogs may inhibit this pathway, leading to apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Analog Nicotinonitrile Analog Analog->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 4,6-disubstituted nicotinonitrile analogs.

The following diagram outlines the general workflow for the synthesis and evaluation of the anticancer activity of these analogs.

experimental_workflow Start Start Synthesis Synthesis of Nicotinonitrile Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification End End Lead_Identification->End

Caption: General workflow for the synthesis and evaluation of 4,6-disubstituted nicotinonitrile analogs as anticancer agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4,6-Dimethylnicotinonitrile. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally similar compounds, such as 2-Mercapto-4,6-dimethylnicotinonitrile and 2,5-Dichloro-4,6-dimethylnicotinonitrile, as well as general principles of hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and local regulations.

Hazard and Disposal Summary

Proper disposal of this compound is dictated by its presumed hazard profile as a nitrile-containing aromatic compound. The following table summarizes key information for its safe management.

ParameterValue/InstructionCitation
GHS Hazard Statements (Presumed) Based on analogous compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[1]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant.[2][3]
Prohibited Disposal Methods Do not dispose of down the drain, in regular trash, or by allowing it to evaporate into the atmosphere.[4]
Waste Classification Hazardous Chemical Waste.[5][6]
Recommended Final Disposal Incineration at a permitted hazardous waste incineration facility is a common and effective method for organic chemical waste.[7]
Container Type for Waste Use a chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene).
Regulatory Framework Disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][8]

Experimental Protocols: Safe Disposal of this compound Waste

The following protocol outlines the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A laboratory coat.

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools (e.g., spatula, brush).

    • Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for non-halogenated organic solids.

    • Avoid generating dust during transfer.

  • Contaminated Labware and Debris:

    • Disposable items (e.g., gloves, absorbent pads) that are contaminated with this compound must be disposed of as hazardous waste.

    • Place these items in the same designated hazardous waste container as the solid waste.

  • Rinsate from Cleaning:

    • When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect the rinsate in a separate, clearly labeled "Non-Halogenated Organic Solvent Waste" container.

    • Do not pour the rinsate down the drain. [4]

3. Waste Container Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.

  • Ensure the container is securely sealed to prevent leaks or spills.

  • Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials. The storage area should have secondary containment to capture any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.[9]

  • Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation. The manifest system tracks hazardous waste from generation to its final disposal ("cradle-to-grave").[6][10]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_ppe Step 1: Preparation cluster_waste_type Step 2: Waste Generation & Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containment Step 3: Containment & Labeling cluster_storage_disposal Step 4: Storage & Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat fume_hood Work in a Chemical Fume Hood waste_gen This compound Waste Generated solid_waste Solid Residue & Contaminated Debris waste_gen->solid_waste liquid_waste Contaminated Rinsate (from cleaning) waste_gen->liquid_waste solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact final_disposal Disposal by Licensed Vendor (e.g., Incineration) ehs_contact->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dimethylnicotinonitrile was not located. The following guidance is based on the safety data for the structurally similar compound, 2,5-Dichloro-4,6-dimethylnicotinonitrile, and general best practices for handling nitrile-containing organic compounds in a laboratory setting. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for 2,5-Dichloro-4,6-dimethylnicotinonitrile, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1] Strict adherence to PPE protocols is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are suitable for incidental contact.[2][3] For prolonged contact, consider gloves with a higher level of protection and consult glove manufacturer's resistance data.
Body Protection Laboratory CoatA flame-retardant and chemical-resistant lab coat should be worn at all times.
ApronA chemical-resistant apron is recommended for added protection during dispensing or when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.

  • PPE Inspection: Inspect all PPE for any signs of damage or contamination before use.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

2. Handling the Compound:

  • Dispensing: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.

  • Prevent Aerosolization: Avoid actions that could generate dust or aerosols.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect & Don Appropriate PPE prep_risk->prep_ppe prep_setup Verify Fume Hood & Prepare Workspace prep_ppe->prep_setup handle_weigh Weigh/Dispense Compound prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace & Equipment handle_exp->cleanup_decon Experiment complete disp_collect Collect Waste in Labeled Container handle_exp->disp_collect During experiment cleanup_ppe Doff PPE Properly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_wash->disp_collect Dispose of contaminated PPE disp_store Store Waste Safely disp_collect->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.